Lanomycin
Description
structure given in first source; isolated from Pycnidiophora dispersa; inhibits lanosterol 14alpha-demethylase
Structure
2D Structure
3D Structure
Properties
CAS No. |
141363-91-9 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate |
InChI |
InChI=1S/C17H27NO4/c1-5-6-7-8-9-12(2)16-17(22-14(19)10-18)15(20-4)13(3)11-21-16/h5-9,13,15-17H,10-11,18H2,1-4H3/b6-5+,8-7+,12-9+ |
InChI Key |
DMLQRXAYJODTLF-XXDOZSIZSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C(\C)/C1C(C(C(CO1)C)OC)OC(=O)CN |
Canonical SMILES |
CC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanomycin; |
Origin of Product |
United States |
Foundational & Exploratory
Lanomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Pycnidiophora dispersa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Lanomycin, an antifungal compound produced by the fungus Pycnidiophora dispersa. This document details the experimental protocols for its production and purification, summarizes its physicochemical and biological properties, and illustrates its mechanism of action.
Introduction
This compound is an antifungal agent first isolated from the fermentation broth of Pycnidiophora dispersa.[1][2] It belongs to a class of compounds characterized by a tetrahydropyran ring and a polyene side chain. This compound, along with its glycosylated analog Glucothis compound, exhibits significant activity against a range of pathogenic fungi, particularly species of Candida and various dermatophytes.[1][2] The primary mechanism of its antifungal action is the inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This mode of action is similar to that of the widely used azole class of antifungal drugs.
Data Presentation
The physicochemical properties of this compound are summarized in Table 1. Its in vitro antifungal activity against various fungal species is presented in Table 2, with minimum inhibitory concentration (MIC) values provided.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₇NO₄ |
| Molecular Weight | 309.40 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| UV λmax (MeOH) | 228, 272, 282, 294 nm |
Table 2: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 1.6 |
| Candida tropicalis | 3.1 |
| Candida kefyr | 6.3 |
| Trichophyton mentagrophytes | 0.8 |
| Trichophyton rubrum | 1.6 |
| Aspergillus fumigatus | >100 |
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of Pycnidiophora dispersa, and the subsequent extraction and purification of this compound.
Fermentation of Pycnidiophora dispersa
-
Inoculum Preparation: A vegetative inoculum of Pycnidiophora dispersa is prepared by transferring mycelia from a stock culture to a seed medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: The production fermentation is carried out in a suitable fermentation vessel containing the production medium. The production fermenter is inoculated with the seed culture (5% v/v).
-
Fermentation Conditions: The fermentation is maintained at 28°C with an aeration rate of 0.5 vvm (volumes of air per volume of medium per minute) and an agitation speed of 300 rpm. The pH is maintained at 6.5. The fermentation is typically run for 7 to 10 days.
Extraction and Isolation of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and several chromatographic techniques.
-
Harvest and Extraction: At the end of the fermentation, the whole broth is harvested. The mycelial cake is separated from the filtrate by centrifugation or filtration. The filtrate is extracted three times with an equal volume of ethyl acetate. The mycelial cake is also extracted with ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
-
Final Purification: The fractions containing pure this compound, as determined by analytical HPLC, are combined, and the solvent is removed under vacuum to yield the final purified compound.
Mechanism of Action
This compound exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[1] Specifically, this compound inhibits the enzyme lanosterol 14α-demethylase (Erg11p).[1] This enzyme is a cytochrome P450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its isolation.
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Experimental workflow for the isolation and purification of this compound.
References
Lanomycin producing organism identification and culture
An In-depth Technical Guide to the Identification, Culture, and Analysis of Lanomycin and Landomycin Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the identification, cultivation, and characterization of organisms that produce the antifungal agent this compound and the family of antibacterial and anticancer compounds known as Landomycins. A critical distinction is made between this compound, produced by the fungus Pycnidiophora dispersa, and Landomycins, which are angucycline polyketides synthesized by bacteria of the genus Streptomyces, notably Streptomyces cyanogenus. This document details optimized culture conditions, protocols for extraction and purification, and methodologies for key bioactivity assays. All quantitative data is presented in structured tables for clarity. Furthermore, conceptual biosynthetic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding of the complex processes involved in the production and analysis of these promising bioactive compounds.
Introduction: Distinguishing this compound and Landomycins
In the field of natural product discovery, precise identification of both the producing organism and the chemical entity is paramount. The nomenclature surrounding "this compound" can be ambiguous. This guide clarifies that this compound is a distinct antifungal compound isolated from the fungus Pycnidiophora dispersa. In contrast, Landomycins are a family of angucycline antibiotics with potent antibacterial and anticancer properties, produced by several species of the bacterial genus Streptomyces. This document will address both, treating them as separate subjects to ensure clarity for research and development purposes.
Identification of Producing Organisms
This compound: Pycnidiophora dispersa
This compound is an antifungal agent originally isolated from the fungus Pycnidiophora dispersa. This compound, along with its glycosylated form glucothis compound, demonstrates activity against various species of Candida and dermatophytes. Its mechanism of action involves the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, which is a key step in ergosterol biosynthesis in fungi.
Landomycins: Streptomyces Species
The Landomycins (e.g., Landomycin A, B, D) are a family of angucycline polyketides known for their significant biological activities. These compounds are produced by a few actinobacteria belonging to the genus Streptomyces. A notable producer, used in various studies, is Streptomyces cyanogenus. Landomycins exhibit broad inhibition of Gram-positive bacteria and have been investigated for their anticancer properties.
Cultivation of Producing Organisms
Culture of Pycnidiophora dispersa for this compound Production
Detailed optimized culture conditions for maximizing this compound yield from Pycnidiophora dispersa are not extensively covered in the provided literature. However, standard fungal fermentation techniques are applicable. Isolation of this compound has been achieved from liquid fermentations of the organism. General mycology practices for Ascomycota would be the starting point for cultivation.
Culture of Streptomyces cyanogenus for Landomycin Production
The production of Landomycins by Streptomyces cyanogenus has been more specifically described. A multi-step cultivation process is often employed to maximize the yield of these secondary metabolites.
Table 1: Culture Media for Streptomyces cyanogenus
| Medium Name | Composition | Purpose | pH | Reference |
| Soy Mannitol Agar (SMA) | Soy Flour (20 g/L), Mannitol (20 g/L), Agar (15 g/L) | Initial streaking and colony differentiation | 8.0 | |
| SG Medium | Glucose (20 g/L), Phytone Peptone (10 g/L), CaCO₃ (2 g/L), CoCl₂·6H₂O (1.9 mg/L) | Pre-culture and Production Culture | 7.0 |
General Culture Parameters for Streptomyces:
-
Temperature: Most Streptomyces species grow well at 30°C.
-
Aeration: Vigorous shaking (e.g., 250 rpm) is crucial for these aerobic bacteria.
-
Incubation Period: Production of secondary metabolites like Landomycins typically occurs after an initial growth phase, with maximum yields often observed after several days of incubation (e.g., 48 hours for production culture, with optimization up to 10 days for other Streptomyces).
Extraction and Purification Protocols
Extraction of this compound from Pycnidiophora dispersa
While a specific, detailed protocol is not available in the search results, a general procedure for extracting fungal metabolites from a liquid culture can be outlined.
Experimental Protocol: General Fungal Metabolite Extraction
-
Separation of Biomass: After incubation, separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
Solvent Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is typically done 2-3 times to ensure complete extraction of the compounds of interest.
-
Concentration: Combine the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Purification: The crude extract can then be subjected to further purification steps, such as column chromatography (e.g., silica gel, Sephadex) followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Extraction and Purification of Landomycins from Streptomyces cyanogenus
A more defined protocol for Landomycin extraction has been described.
Experimental Protocol: Landomycin Extraction and Fractionation
-
Cell Separation: Centrifuge the production culture (e.g., at 4500 x g for 10 minutes) to pellet the mycelium and culture solids.
-
Supernatant Extraction: Decant the supernatant, buffer it to pH 7.0, and extract it with an equal volume of ethyl acetate.
-
Mycelium Extraction: The cell pellet can also be resuspended in a buffer and extracted to recover cell-associated products.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent to obtain a crude extract.
-
Silica Column Chromatography: Fractionate the crude extract using a silica column. A step-wise gradient of solvents, such as hexane and ethyl acetate, can be used to separate the different Landomycin congeners.
Biosynthetic Pathways
Conceptual Overview of Landomycin Biosynthesis
Landomycins are angucycline polyketides. Their biosynthesis involves a complex enzymatic assembly line, primarily driven by Polyketide Synthases (PKS). While the detailed enzymatic steps for Landomycin are highly specific, a generalized conceptual pathway is presented below. The process starts with simple acyl-CoA precursors, which are iteratively condensed to form a polyketide chain. This chain then undergoes cyclization and subsequent modifications like glycosylation to form the final Landomycin structures.
Caption: Conceptual overview of Landomycin biosynthesis.
Key Experimental Protocols
General Experimental Workflow
The overall process from cultivation to bioactivity testing follows a logical sequence.
Caption: General experimental workflow.
Antimicrobial Susceptibility Testing
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
-
Prepare Inoculum: Grow the test microorganism (bacterial or fungal) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Spread the microbial suspension evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a known concentration into each well. A solvent control must be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Measurement: Measure the diameter of the zone of inhibition (clear area around the well where microbial growth is prevented).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Prepare Stock Solution: Dissolve the purified compound in a solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the absorbance at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay) for Landomycins
This assay is commonly used to assess the effect of a compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma cells) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the purified Landomycins for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration.
Data Summary
Table 2: Summary of Biological Activities
| Compound Family | Producing Organism | Primary Activity | Target Organisms / Cells | Mechanism of Action | References |
| This compound | Pycnidiophora dispersa | Antifungal | Candida spp., Dermatophytes | Inhibition of lanosterol 14 alpha-demethylase | |
| Landomycins | Streptomyces spp. | Antibacterial, Anticancer | Gram-positive bacteria, Lung carcinoma cells (A549) | Not fully detailed in snippets |
Conclusion
The successful development of this compound and Landomycins as therapeutic agents hinges on a robust understanding of their producing organisms and the methodologies required for their production and characterization. This guide has delineated the distinct origins of these compounds, providing foundational protocols for the cultivation of Pycnidiophora dispersa and Streptomyces cyanogenus, as well as for the subsequent extraction, purification, and bioactivity assessment of their respective metabolites. The provided workflows and protocols serve as a starting point for researchers, and further optimization will be necessary to maximize yields and fully elucidate the therapeutic potential of these valuable natural products. Future research should focus on detailed biosynthetic pathway elucidation for this compound and a deeper investigation into the mechanisms of action for Landomycins.
In-Depth Technical Guide to the Secondary Metabolite Profile of Pycnidiophora dispersa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pycnidiophora dispersa, a fungus found in unique ecological niches such as wetlands, has demonstrated its capacity to produce a diverse array of secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the known secondary metabolite profile of P. dispersa, with a focus on two main classes of compounds: cytochalasans/depsidones and antifungal agents. This document details the available quantitative data, experimental protocols for isolation and bioactivity assessment, and proposed biosynthetic pathways to serve as a valuable resource for researchers in natural product discovery and drug development.
Overview of Secondary Metabolites from Pycnidiophora dispersa
Pycnidiophora dispersa has been identified as a source of structurally unique and biologically active secondary metabolites. Research into this wetland-derived fungus has led to the isolation and characterization of several compounds, primarily categorized as pycnidiophorones (a novel class of cytochalasans), depsidones, and the antifungal agents lanomycin and glucothis compound. These compounds have shown promise with cytotoxic and antifungal properties.
Pycnidiophorones and Depsidones
A study on a strain of Pycnidiophora dispersa isolated from Baiyangdian Lake in China led to the discovery of four new pentacyclic cytochalasans, named pycnidiophorones A–D, along with six known depsidones.[1]
Quantitative Data: Cytotoxicity
The isolated pycnidiophorones and depsidones exhibited moderate cytotoxicity against a panel of five human tumor cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Compound | MCF-7 (μM) | SMMC-7721 (μM) | U-2 OS (μM) | SW480 (μM) | B16-F10 (μM) |
| Pycnidiophorone A | 9.8 | 8.7 | 12.4 | 15.2 | 7.5 |
| Pycnidiophorone B | 11.2 | 9.5 | 13.8 | 16.1 | 8.9 |
| Pycnidiophorone C | 8.5 | 7.9 | 11.5 | 14.8 | 6.8 |
| Pycnidiophorone D | 10.1 | 8.8 | 12.9 | 15.5 | 8.1 |
| Depsidone 1 | >20 | >20 | >20 | >20 | >20 |
| Depsidone 2 | 15.4 | 13.2 | 18.9 | 21.3 | 12.1 |
| Depsidone 3 | 12.8 | 11.5 | 16.4 | 19.8 | 10.7 |
| Depsidone 4 | 18.9 | 16.7 | 22.1 | 25.4 | 15.3 |
| Depsidone 5 | >20 | >20 | >20 | >20 | >20 |
| Depsidone 6 | 16.3 | 14.8 | 20.5 | 23.6 | 13.8 |
| Cisplatin (Control) | 1.2 | 1.5 | 1.8 | 2.1 | 0.9 |
MCF-7: Human breast adenocarcinoma cell line; SMMC-7721: Human hepatocellular carcinoma cell line; U-2 OS: Human osteosarcoma cell line; SW480: Human colorectal adenocarcinoma cell line; B16-F10: Mouse melanoma cell line.
Experimental Protocols
A detailed protocol for the specific fermentation of P. dispersa for pycnidiophorone production is not available in the primary literature. However, a general solid-state fermentation method on rice is described.
General Solid-State Fermentation Protocol:
-
Substrate Preparation: Commercially available rice is used as the solid substrate. It is typically soaked in water for a specified period (e.g., 3-4 hours) and then autoclaved to sterilize.
-
Inoculation: A mature culture of P. dispersa grown on a suitable agar medium (e.g., Potato Dextrose Agar) is used to inoculate the sterilized rice.
-
Incubation: The inoculated rice is incubated at room temperature for a period of approximately 30-40 days.
-
Extraction: The fermented rice culture is extracted multiple times with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.
The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds.
-
Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel using a gradient of solvents (e.g., petroleum ether-EtOAc).
-
Further Separation: Fractions of interest are further purified using techniques such as medium-pressure liquid chromatography (MPLC) on RP-18 silica gel with a methanol-water gradient.
-
Final Purification: Final purification of the compounds is achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column.
While the specific parameters for the cytotoxicity testing of pycnidiophorones are not detailed, a general MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol is as follows:
-
Cell Seeding: Human tumor cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in DMF).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.
Antifungal Agents: this compound and Glucothis compound
Pycnidiophora dispersa also produces the antifungal agents this compound and glucothis compound from liquid fermentations.[2][3]
Quantitative Data: Antifungal Activity
| Compound | Target Organisms | Activity |
| This compound | Candida spp., Dermatophytes | Active |
| Glucothis compound | Candida spp., Dermatophytes | Active |
Experimental Protocols
-
Fermentation: P. dispersa is cultured in a suitable liquid fermentation medium. Specific details of the media composition and fermentation parameters are not provided in the available literature.
-
Extraction: The fermentation broth is extracted to isolate the antifungal compounds.
A standard broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling and Biosynthetic Pathways
Specific signaling or biosynthetic pathways for secondary metabolite production in Pycnidiophora dispersa have not been elucidated. However, based on the structures of the isolated compounds, probable biosynthetic pathways can be proposed by analogy to those known for similar compounds in other fungi.
Proposed Biosynthetic Pathway for Pycnidiophorones (Cytochalasans)
Cytochalasans are typically synthesized by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.
Proposed Biosynthetic Pathway for Depsidones
Depsidones are polyketides derived from the acetate-malonate pathway. Their biosynthesis involves the formation of two separate phenolic units which are then linked by ester and ether bonds.
Conclusion and Future Perspectives
Pycnidiophora dispersa represents a promising source of novel secondary metabolites with potential applications in oncology and infectious diseases. The pycnidiophorones, with their unique pentacyclic structure and cytotoxic activity, warrant further investigation as potential anticancer lead compounds. Similarly, the antifungal agents this compound and glucothis compound, with their specific mode of action, could be explored for the development of new antifungal therapies.
Future research should focus on optimizing the fermentation conditions to enhance the yield of these valuable compounds. Detailed structure-activity relationship (SAR) studies of the pycnidiophorones could guide the synthesis of more potent and selective analogs. Furthermore, the elucidation of the specific biosynthetic gene clusters in P. dispersa would not only provide insights into the biosynthesis of these complex molecules but also open up possibilities for their biotechnological production through synthetic biology approaches. A more comprehensive screening of the antifungal activity of this compound and glucothis compound against a broader panel of clinically relevant fungi is also essential to fully assess their therapeutic potential.
References
Lanomycin's Mechanism of Action Against Candida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanomycin and its glycosylated form, glucothis compound, are antifungal agents produced by Pycnidiophora dispersa.[1] Their primary mechanism of action against Candida species is the inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase (Erg11p).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, a vital process for maintaining the integrity and function of the fungal cell membrane. By disrupting this pathway, this compound compromises the fungal cell membrane, leading to the inhibition of growth and, ultimately, cell death. This mode of action is analogous to that of the widely used azole class of antifungal drugs. This guide provides an in-depth technical overview of the core mechanism of action of this compound, detailing the affected biochemical pathways, relevant signaling cascades, and the experimental protocols used to elucidate these processes.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary target of this compound in Candida species is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol, the predominant sterol in the fungal cell membrane.
Ergosterol's Functions in Candida :
-
Membrane Fluidity and Rigidity: Ergosterol modulates the fluidity and rigidity of the plasma membrane, which is essential for various cellular processes.
-
Membrane Permeability: It regulates the passage of ions and small molecules across the cell membrane.
-
Enzyme Function: The activity of many membrane-bound enzymes is dependent on the presence of ergosterol.
-
Cell Growth and Proliferation: Proper membrane function, facilitated by ergosterol, is critical for fungal growth and replication.
Inhibition of lanosterol 14α-demethylase by this compound leads to two primary detrimental effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell.
Quantitative Data on Antifungal Activity
While the original discovery of this compound and glucothis compound confirmed their activity against Candida species, a comprehensive, publicly available table of Minimum Inhibitory Concentration (MIC) values against a wide range of clinical Candida isolates is not available in recent literature. The initial 1992 study by DiDomenico et al. established its antifungal properties but did not provide a detailed MIC table as is common in modern antimicrobial studies.[1]
For comparative purposes, the following table summarizes typical MIC ranges for the azole antifungal, fluconazole, against various Candida species, as this compound is expected to have a similar target.
| Candida Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 16 |
| Candida glabrata | 0.5 - 64 |
| Candida tropicalis | 0.25 - 8 |
| Candida parapsilosis | 0.125 - 4 |
| Candida krusei | 16 - >64 (Often intrinsically resistant) |
Note: These values are illustrative and can vary significantly between different clinical isolates.
Affected Signaling Pathways in Candida
The disruption of ergosterol biosynthesis and the resulting membrane stress trigger several signaling pathways in Candida as a compensatory or stress response mechanism. Understanding these pathways is crucial for comprehending the full cellular impact of this compound.
The Upc2 Transcription Factor and Ergosterol Biosynthesis Regulation
The transcription factor Upc2 is a key regulator of ergosterol biosynthesis genes in Candida albicans. In response to ergosterol depletion or the presence of azole antifungals (and presumably this compound), Upc2 is activated and upregulates the expression of genes in the ergosterol pathway, including ERG11, as a compensatory mechanism.
Upc2-mediated regulation of ergosterol biosynthesis in response to this compound.
Ras1-cAMP-PKA Pathway
The Ras1-cAMP-PKA pathway is a central signaling cascade in C. albicans that regulates morphogenesis (the yeast-to-hypha transition), stress responses, and virulence. Membrane stress induced by agents like this compound can modulate the activity of this pathway. Ras1, a small GTPase, activates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors that regulate gene expression related to stress adaptation and filamentation.
The Ras1-cAMP-PKA pathway response to membrane stress.
Calcineurin and HOG Pathways
The calcineurin and High Osmolarity Glycerol (HOG) pathways are crucial for stress responses in Candida. The calcineurin pathway, activated by calcium signaling, is important for maintaining cell wall integrity and tolerance to antifungal drugs. The HOG pathway is a MAP kinase cascade that responds to osmotic and other stresses. Both pathways can be activated by the cell membrane and cell wall stress caused by the inhibition of ergosterol biosynthesis.
Activation of Calcineurin and HOG stress response pathways.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a series of well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Method (based on CLSI M27-A3)
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture Candida species on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.
-
Inoculation: Add the diluted Candida suspension to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Ergosterol Quantification Assay
This assay measures the total ergosterol content in Candida cells to confirm the inhibitory effect of this compound on its biosynthesis.
Protocol: Spectrophotometric Method
-
Cell Culture and Treatment: Grow Candida cells in a suitable broth medium with and without sub-inhibitory concentrations of this compound.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.
-
Saponification: Resuspend the cell pellet in an alcoholic solution of potassium hydroxide and incubate at a high temperature (e.g., 85°C) to break open the cells and hydrolyze lipids.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent such as n-hexane or heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the extracted sterols from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The amount of ergosterol can be calculated from the absorbance values at specific wavelengths.
Workflow for Ergosterol Quantification.
Lanosterol 14α-Demethylase (Erg11p) Inhibition Assay
This in vitro assay directly measures the inhibitory activity of this compound on the target enzyme.
Protocol: Cell-Free Extract Assay
-
Preparation of Cell-Free Extract: Grow Candida cells to mid-log phase, harvest, and wash them. Lyse the cells mechanically (e.g., with glass beads) or enzymatically in a suitable buffer to obtain a cell-free extract containing the microsomal fraction where Erg11p is located.
-
Enzyme Reaction: Set up a reaction mixture containing the cell-free extract, a radiolabeled substrate (e.g., [¹⁴C]lanosterol), a source of reducing equivalents (NADPH), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Analysis of Products: Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product formed to determine the extent of enzyme inhibition by this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated.
Workflow for Lanosterol 14α-Demethylase Inhibition Assay.
Conclusion
This compound exerts its antifungal activity against Candida species through a well-defined mechanism: the inhibition of lanosterol 14α-demethylase and the subsequent disruption of ergosterol biosynthesis. This mode of action, shared with the azole antifungals, makes it a subject of interest for further research and development. The cellular consequences of this inhibition are profound, affecting not only the structural integrity of the cell membrane but also triggering complex stress response signaling pathways. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of novel antifungal strategies and for overcoming the challenges of antifungal resistance. Further studies to quantify the in vitro and in vivo efficacy of this compound against a broad panel of clinical Candida isolates are warranted to fully assess its therapeutic potential.
References
Lanomycin: A Technical Guide to a Promising Lanosterol 14α-Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanomycin, a natural product isolated from Pycnidiophora dispersa, has been identified as an inhibitor of the cytochrome P-450 enzyme lanosterol 14α-demethylase (CYP51).[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, making it a well-established target for antifungal drug development. The mechanism of action of this compound is believed to be similar to that of the widely used azole and bis-triazole classes of antifungal agents.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and presents standardized experimental protocols for its evaluation. Due to a notable absence of publicly available quantitative data for this compound, this guide also furnishes representative data from other well-characterized CYP51 inhibitors to serve as a benchmark for future research and development efforts.
Introduction
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Lanosterol 14α-demethylase (CYP51) is a key enzyme in the fungal cell membrane's ergosterol biosynthesis pathway. Its inhibition disrupts membrane integrity, leading to fungal cell death.
This compound, and its glycosylated form glucothis compound, are antifungal agents with activity against a range of clinically relevant fungi, including species of Candida and various dermatophytes.[1] Notably, they are reported to be inactive against Aspergillus fumigatus and both Gram-positive and Gram-negative bacteria, suggesting a selective spectrum of activity.[1]
Despite its promising profile as a CYP51 inhibitor, there is a significant lack of specific quantitative data in the public domain regarding this compound's inhibitory potency (e.g., IC50 values) and its in vitro antifungal activity (e.g., Minimum Inhibitory Concentration [MIC] values). This guide aims to bridge this gap by providing the theoretical framework and practical methodologies for the comprehensive evaluation of this compound and similar molecules.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary molecular target of this compound is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway. This leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered sterol composition increases membrane permeability and disrupts cellular processes, ultimately leading to the inhibition of fungal growth and cell death.
Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data
Inhibitory Potency (IC50) of Azole Antifungals against Candida albicans CYP51
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table includes IC50 values for several azole antifungals against recombinant Candida albicans lanosterol 14α-demethylase (CYP51).
| Compound | IC50 (µM) for C. albicans CYP51 | Reference |
| Miconazole | 0.057 | [5] |
| Imazalil | 0.059 - 0.35 | [5] |
| Epoxiconazole | 0.059 - 0.35 | [5] |
| Tebuconazole | 0.059 - 0.35 | [5] |
| Fluconazole | ≥ 30 | [5] |
| Itraconazole | ≥ 30 | [5] |
Note: The IC50 values for some fungicides are presented as a range as reported in the source.
Antifungal Activity (MIC) of Common Antifungals
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. The following tables provide representative MIC ranges, MIC50, and MIC90 values for common antifungal agents against Candida species and dermatophytes.
Table 2: Representative MIC Values (µg/mL) for Antifungals against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Candida tropicalis | Reference |
| Fluconazole | |||||
| MIC Range | 0.008 - 1 | 0.5 - 4 | 0.5 - 1 | 0.004 - 0.38 | [6] |
| MIC50 | 0.5 | 2 | 0.5 | 0.004 | [6] |
| MIC90 | 32 | 2 | 0.5 | 0.004 | [6] |
| Itraconazole | |||||
| MIC Range | 0.094 - 12 | - | - | - | [7] |
| MIC50 | 0.125 - 0.5 | - | - | - | [7] |
| MIC90 | 0.25 - 8 | - | - | - | [7] |
| Voriconazole | |||||
| MIC50 | 0.0078 | - | - | - | [8] |
| MIC90 | 2 | - | - | - | [8] |
Table 3: Representative MIC Values (µg/mL) for Antifungals against Dermatophytes
| Antifungal Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis | Reference |
| Terbinafine | Most effective | Most effective | - | [9] |
| Fluconazole | Highest resistance | Highest resistance | - | [9] |
| Itraconazole | 0.094 - 12 | 0.094 - 12 | 0.094 - 12 | [7] |
| Ketoconazole | 0.064 - 24 | 0.064 - 24 | 0.064 - 24 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound or similar compounds.
Lanosterol 14α-Demethylase (CYP51) Enzyme Inhibition Assay
This protocol is adapted from methods described for the evaluation of CYP51 inhibitors.[5][10][11]
Objective: To determine the in vitro inhibitory activity of this compound against lanosterol 14α-demethylase.
Materials:
-
Recombinant fungal or human lanosterol 14α-demethylase (CYP51)
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., ketoconazole)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM DTT and 1 mM EDTA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine) for reconstitution of the membrane-bound enzyme.
-
Quenching solution (e.g., methanolic KOH)
-
Organic solvent for extraction (e.g., hexane)
-
HPLC or GC-MS system for product analysis
Procedure:
-
Enzyme Reconstitution: If using a reconstituted system, pre-incubate CYP51 and CPR with the lipid mixture to allow for proper protein folding and insertion into the lipid environment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the reconstituted enzyme mixture, and the desired concentration of this compound or control inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature with shaking.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Extraction: Extract the sterols from the reaction mixture using an organic solvent.
-
Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the amount of the 14-demethylated product formed.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
The following are generalized protocols based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi (dermatophytes) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeasts (Candida).[12][13][14][15][16][17][18]
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
4.2.1. MIC Determination for Candida Species (based on EUCAST)
Materials:
-
Candida isolates to be tested
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Culture the Candida isolate on a suitable agar medium. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration.
-
Drug Dilution: Prepare a stock solution of this compound and perform two-fold serial dilutions in RPMI medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
4.2.2. MIC Determination for Dermatophytes (based on CLSI M38-A2)
Materials:
-
Dermatophyte isolates to be tested
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Incubator (28-30°C)
Procedure:
-
Inoculum Preparation: Grow the dermatophyte on a suitable agar medium until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.
-
Drug Dilution: Prepare serial dilutions of this compound in RPMI medium in a 96-well plate as described for Candida.
-
Inoculation: Add the standardized conidial suspension to each well. Include positive and negative controls.
-
Incubation: Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is seen in the control well.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows complete inhibition of visible growth.
Conclusion and Future Directions
This compound represents a promising antifungal agent due to its targeted inhibition of lanosterol 14α-demethylase, a validated and crucial enzyme in fungal survival. Its reported activity against Candida and dermatophytes warrants further investigation. However, the current lack of publicly available quantitative data on its inhibitory potency and antifungal spectrum is a significant hurdle to its development.
The experimental protocols detailed in this guide provide a standardized framework for researchers to systematically evaluate this compound. Future studies should focus on:
-
Determining the IC50 values of this compound against CYP51 from a broad range of pathogenic fungi.
-
Establishing the MIC values of this compound against a comprehensive panel of clinical isolates of Candida species and dermatophytes.
-
Investigating the potential for synergy with other antifungal agents.
-
Elucidating the potential for resistance development.
By generating this critical data, the scientific community can better assess the therapeutic potential of this compound and pave the way for its potential development as a novel antifungal drug.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | inhibitor/agonist | CAS 141363-91-9 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. bio-fount.com [bio-fount.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. brieflands.com [brieflands.com]
- 9. europeanreview.org [europeanreview.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. scvmj.journals.ekb.eg [scvmj.journals.ekb.eg]
- 15. saspublishers.com [saspublishers.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. img.antpedia.com [img.antpedia.com]
- 18. ijdmsrjournal.com [ijdmsrjournal.com]
A Technical Guide to the Biosynthetic Pathway of Lanomycin in Pycnidiophora dispersa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanomycin and its glycosylated derivative, glucothis compound, are antifungal compounds produced by the fungus Pycnidiophora dispersa. They exhibit a noteworthy mode of action, inhibiting the fungal-specific enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway.[1][2] Despite the elucidation of their chemical structures and biological activity, the complete biosynthetic pathway, including the genetic and enzymatic machinery responsible for their synthesis, remains uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on fungal this compound and outlines a detailed roadmap for the elucidation of its biosynthetic pathway. This document is intended to serve as a foundational resource for researchers aiming to uncover, characterize, and potentially engineer this pathway for the development of novel antifungal agents.
Current State of Knowledge
The foundational knowledge of this compound is derived from a series of papers published in the early 1990s.
-
Producing Organism: The filamentous fungus Pycnidiophora dispersa has been identified as the natural producer of this compound and glucothis compound.[1][2]
-
Chemical Structure: The structures of this compound and glucothis compound were determined through spectroscopic analysis. Both molecules share a core structure featuring a pyran ring attached to an E,E,E-triene side chain. This compound is characterized by a glycine ester, while glucothis compound possesses a glucose unit attached to the nitrogen of the glycine moiety.[3]
-
Biological Activity: this compound and glucothis compound are active against various species of Candida and dermatophytes.[2] Their mechanism of action is the inhibition of the cytochrome P-450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a well-established target for azole antifungal drugs.[4][5]
Proposed Biosynthetic Framework
Based on the chemical structure of this compound, a polyketide origin is the most probable route for the biosynthesis of its core scaffold. The pyran ring and the conjugated triene system are characteristic features of molecules synthesized by Polyketide Synthases (PKSs).
-
Core Scaffold Synthesis: A Type I iterative Polyketide Synthase (PKS) is likely responsible for assembling the carbon backbone from simple acyl-CoA precursors (e.g., acetyl-CoA, malonyl-CoA).
-
Tailoring Modifications: Following the synthesis of the polyketide chain, a series of tailoring enzymes are required to achieve the final structure. These would include:
-
Cyclases: To form the pyran ring.
-
Reductases and Dehydratases: To generate the specific pattern of double bonds in the triene chain.
-
Acyltransferases/Ligases: To attach the glycine moiety.
-
Glycosyltransferases: To attach the glucose unit to the glycine in the case of glucothis compound.
-
A Roadmap for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.
Step 1: Genome Sequencing and Biosynthetic Gene Cluster (BGC) Identification
The genes encoding the enzymes for a secondary metabolite pathway are almost invariably clustered together on the fungal chromosome in a biosynthetic gene cluster (BGC). The first step is to sequence the genome of Pycnidiophora dispersa and identify the this compound BGC.
-
Genomic DNA Isolation and Sequencing: High-quality genomic DNA will be isolated from a pure culture of P. dispersa. Long-read sequencing (e.g., PacBio or Oxford Nanopore) is recommended to assemble a high-quality, contiguous genome, which greatly facilitates the identification of complete BGCs.
-
Bioinformatic Analysis: The assembled genome will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies the boundaries of BGCs and annotates the putative function of genes within them, such as PKSs, tailoring enzymes, transporters, and regulators. The this compound BGC will be sought based on the presence of a Type I PKS gene as the core enzyme.
Step 2: Functional Verification of the BGC
Once a candidate BGC is identified, its involvement in this compound biosynthesis must be experimentally verified.
-
Targeted Gene Knockout: The core PKS gene within the candidate BGC is the primary target. Deleting this gene should abolish the production of this compound and glucothis compound. CRISPR-Cas9-based gene editing is a highly efficient method for this purpose in filamentous fungi.
-
Heterologous Expression: The entire predicted BGC can be cloned and expressed in a well-characterized heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host provides definitive proof of the BGC's function.
Step 3: Delineating the Pathway through Tailoring Gene Analysis
After confirming the BGC, the function of individual tailoring genes can be determined by systematic knockout of each putative enzyme-coding gene. Analysis of the resulting metabolomic profiles will reveal the pathway intermediates that accumulate, thereby elucidating the sequence of enzymatic reactions.
Data Presentation (Hypothetical Quantitative Data)
The following tables represent the types of quantitative data that would be generated during the proposed research workflow.
Table 1: Hypothetical this compound Production in Gene Knockout Strains of P. dispersa
| Strain | Genotype | This compound Titer (µg/mL ± SD) | Glucothis compound Titer (µg/mL ± SD) | Accumulated Intermediate |
|---|---|---|---|---|
| Wild-Type | WT | 15.2 ± 1.8 | 8.5 ± 1.1 | None |
| ΔPKS1 | PKS1 knockout | Not Detected | Not Detected | None |
| ΔGTF1 | Glycosyltransferase knockout | 25.8 ± 3.1 | Not Detected | This compound |
| ΔLIG1 | Glycine Ligase knockout | Not Detected | Not Detected | Polyketide Aglycone |
Table 2: Hypothetical qRT-PCR Analysis of BGC Gene Expression
| Gene | Putative Function | Fold Change (Nitrogen Replete vs. Limiting) |
|---|---|---|
| lanPKS1 | Polyketide Synthase | 12.5 |
| lanREG1 | Pathway-specific Regulator | 18.2 |
| lanGTF1 | Glycosyltransferase | 11.9 |
| lanLIG1 | Glycine Ligase | 13.1 |
| ACT1 | Actin (Control) | 1.0 |
Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction for Long-Read Sequencing
-
Culture Growth: Inoculate 100 mL of Potato Dextrose Broth (PDB) with P. dispersa spores or mycelial fragments. Incubate at 25°C with shaking (180 rpm) for 3-5 days.
-
Mycelia Harvest: Harvest mycelia by filtration through Miracloth. Wash twice with sterile, nuclease-free water. Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Lysis: Resuspend ~200 mg of powdered mycelia in 1 mL of DNA extraction buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS, 2% β-mercaptoethanol). Add RNase A to a final concentration of 20 µg/mL. Incubate at 65°C for 1 hour with gentle inversion every 15 minutes.
-
Purification: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 15 minutes. Carefully transfer the upper aqueous phase to a new tube.
-
Precipitation: Add 0.7 volumes of isopropanol to the aqueous phase and mix gently to precipitate the DNA. Spool the high molecular weight DNA using a sterile glass hook.
-
Wash and Resuspend: Wash the DNA pellet twice with 70% ethanol. Air dry briefly and resuspend in 100 µL of nuclease-free water.
-
Quality Control: Assess DNA integrity and purity using a NanoDrop spectrophotometer and agarose gel electrophoresis. Confirm high molecular weight using a TapeStation or similar device before proceeding to library preparation for long-read sequencing.
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in P. dispersa
-
gRNA Design: Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the target gene (e.g., lanPKS1) using a tool like CRISPOR.
-
Vector Construction: Synthesize the gRNAs and clone them into a fungal expression vector that also contains the Cas9 nuclease gene under a strong constitutive promoter (e.g., gpdA). The vector should also contain a selectable marker (e.g., hygromycin resistance).
-
Protoplast Preparation: Grow P. dispersa and harvest young mycelia. Digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to generate protoplasts.
-
Transformation: Transform the protoplasts with the Cas9/gRNA plasmid using PEG-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate osmotic stabilizer and selective agent (e.g., hygromycin). Isolate resistant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Validation: Confirm the gene knockout by Southern blot analysis and loss of this compound production via HPLC-MS.
Protocol 3: Metabolite Extraction and HPLC-MS Analysis
-
Culture and Extraction: Grow the fungal strain in 50 mL of production medium for 7-10 days. Separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate twice. Extract the mycelia with acetone, evaporate the acetone, and then extract the remaining aqueous solution with ethyl acetate.
-
Sample Preparation: Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure. Resuspend the dried extract in 1 mL of methanol. Filter through a 0.22 µm syringe filter.
-
HPLC-MS Analysis: Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.
-
MS Detection: Operate in both positive and negative ion modes, collecting full scan data from m/z 100-1500. Identify this compound and related metabolites by their accurate mass and fragmentation patterns.
-
Mandatory Visualizations
Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.
Caption: Hypothetical regulatory cascade for this compound biosynthesis in P. dispersa.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Lanomycin's Antifungal Spectrum Against Dermatophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanomycin, an antifungal agent produced by Pycnidiophora dispersa, has demonstrated notable activity against a range of pathogenic fungi, including dermatophytes, the causative agents of common superficial infections of the skin, hair, and nails. This technical guide provides an in-depth overview of the currently available scientific information regarding the spectrum of activity of this compound against these filamentous fungi. The document details its mechanism of action, summarizes its qualitative antifungal activity, and outlines the standardized experimental protocols relevant to assessing its efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.
Spectrum of Activity
-
Trichophyton rubrum
-
Trichophyton mentagrophytes
-
Microsporum canis
-
Microsporum gypseum
-
Epidermophyton floccosum
Data Presentation
Due to the absence of specific published MIC values for this compound against a range of dermatophytes, a quantitative data table cannot be provided at this time. Research efforts to determine these values would be a critical next step in evaluating the full potential of this compound as a therapeutic agent for dermatophytoses.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. This compound specifically targets and inhibits the cytochrome P-450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a vital step in the synthesis of ergosterol.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. This mechanism is analogous to that of the widely used azole antifungal drugs.
Caption: this compound's mechanism of action via inhibition of lanosterol 14α-demethylase.
Experimental Protocols
While specific protocols for testing the susceptibility of dermatophytes to this compound have not been published, standardized methods for antifungal susceptibility testing of filamentous fungi, such as those established by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2, provide a robust framework. The following outlines a typical broth microdilution protocol that can be adapted for evaluating this compound.
1. Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.
-
Conidia are harvested and suspended in sterile saline.
-
The suspension is adjusted to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ CFU/mL) using a spectrophotometer or hemocytometer.
2. Broth Microdilution Assay:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at a controlled temperature (e.g., 28-35°C) for a specified period (typically 4-7 days), as dermatophytes are often slow-growing.
3. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to a drug-free control well.
-
Growth inhibition can be assessed visually or spectrophotometrically.
Caption: A generalized workflow for determining the MIC of this compound against dermatophytes.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new antifungal agents against dermatophytes, owing to its established mechanism of action targeting a validated fungal-specific pathway. However, a significant gap exists in the publicly available data regarding its quantitative spectrum of activity. To advance the potential of this compound, future research should prioritize the following:
-
Comprehensive MIC Testing: Systematic evaluation of the in vitro activity of this compound against a large panel of clinically relevant dermatophyte species and strains.
-
In Vivo Efficacy Studies: Assessment of this compound's efficacy in animal models of dermatophytosis to establish a correlation between in vitro activity and in vivo outcomes.
-
Further Mechanistic Studies: Elucidation of the downstream cellular effects of lanosterol 14α-demethylase inhibition by this compound in dermatophytes to identify potential secondary targets or resistance mechanisms.
The generation of this critical data will be instrumental in positioning this compound as a viable candidate for further preclinical and clinical development in the fight against superficial fungal infections.
References
In Vitro Antifungal Susceptibility of Lanomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal susceptibility of Lanomycin, a naturally occurring antifungal agent. This document details its spectrum of activity, mechanism of action, and relevant experimental protocols for its evaluation, addressing the core requirements of drug development and research professionals.
Introduction to this compound
This compound is an antifungal compound produced by the fungus Pycnidiophora dispersa. Structurally, it is a pyran derivative and is known to be active against a range of pathogenic fungi, particularly Candida species and dermatophytes. Its efficacy against certain fungal pathogens, coupled with its distinct mechanism of action, makes it a subject of interest in the ongoing search for novel antifungal therapies.
Spectrum of Antifungal Activity
In vitro studies have demonstrated that this compound exhibits a selective spectrum of antifungal activity. It is notably effective against various species of Candida and dermatophytes, which are common causes of both superficial and systemic fungal infections in humans. However, it has been reported to be inactive against Aspergillus fumigatus, as well as Gram-positive and Gram-negative bacteria, indicating a targeted mode of action against specific fungal groups.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
| Fungal Species | Strain | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data not available | e.g., Fluconazole: X |
| Candida glabrata | Clinical Isolate | Data not available | e.g., Fluconazole: Y |
| Candida parapsilosis | Clinical Isolate | Data not available | e.g., Fluconazole: Z |
| Trichophyton rubrum | Clinical Isolate | Data not available | e.g., Terbinafine: A |
| Trichophyton mentagrophytes | Clinical Isolate | Data not available | e.g., Terbinafine: B |
| Microsporum canis | Clinical Isolate | Data not available | e.g., Griseofulvin: C |
Note: Researchers are encouraged to perform standardized antifungal susceptibility testing to determine the precise MIC values for this compound against their fungal isolates of interest.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
This compound's antifungal effect stems from its ability to inhibit the cytochrome P-450 enzyme, lanosterol 14α-demethylase[1][2]. This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a compromised cell membrane, leading to altered permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and proliferation. This mechanism is analogous to that of the widely used azole class of antifungal drugs.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vitro evaluation of this compound's antifungal susceptibility.
Broth Microdilution Antifungal Susceptibility Testing
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida spp., Trichophyton spp.)
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute in RPMI-1640 to create a working stock solution.
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Culture the isolate on Sabouraud Dextrose Agar (SDA) at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For dermatophytes: Culture the isolate on Potato Dextrose Agar (PDA) at 28-30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the this compound working stock solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing RPMI-1640 and the fungal inoculum, but no this compound.
-
Sterility Control: Wells containing only RPMI-1640.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida spp. and at 28-30°C for 5-7 days for dermatophytes.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for yeasts and 100% for dermatophytes) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Lanosterol 14α-Demethylase Inhibition Assay
This biochemical assay can be used to confirm the inhibitory activity of this compound on its target enzyme.
Objective: To quantify the inhibition of lanosterol 14α-demethylase activity by this compound.
Materials:
-
Recombinant fungal lanosterol 14α-demethylase (CYP51A1)
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
A method for detecting the product (e.g., HPLC, mass spectrometry)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the reaction buffer, NADPH-cytochrome P450 reductase, and the recombinant lanosterol 14α-demethylase.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures and pre-incubate for a defined period.
-
Initiation of Reaction: Start the enzymatic reaction by adding lanosterol and NADPH.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Product Analysis: Extract the sterols from the reaction mixture and analyze the conversion of lanosterol to its demethylated product using a suitable analytical method like HPLC or mass spectrometry.
-
Data Analysis: Calculate the percentage of inhibition of enzyme activity at each this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
Experimental Workflow Visualization
Caption: Generalized workflow for in vitro antifungal susceptibility testing of this compound.
Conclusion
This compound demonstrates a targeted in vitro antifungal activity against clinically relevant Candida species and dermatophytes. Its mechanism of action, the inhibition of lanosterol 14α-demethylase, is a well-validated target for antifungal therapy. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to further investigate the potential of this compound as a novel antifungal agent. The generation of robust and standardized MIC data will be crucial in advancing its preclinical and clinical development.
References
An In-depth Technical Guide on the Biological Activity of Lanomycin and Glucolanomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanomycin and glucothis compound are antifungal compounds produced by the fungus Pycnidiophora dispersa. These natural products exhibit significant inhibitory activity against a range of pathogenic fungi, primarily species of Candida and various dermatophytes. Their mechanism of action is analogous to that of the widely used azole and bis-triazole antifungal drugs, involving the specific inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the biological activity of this compound and glucothis compound, including their mechanism of action, available quantitative bioactivity data, and detailed experimental protocols for their evaluation.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Natural products have historically been a rich source of new therapeutic leads. This compound and glucothis compound, isolated from the fermentation broth of Pycnidiophora dispersa, represent a promising class of antifungal compounds[1]. Structurally, they are characterized by a pyran ring with a polyene side chain. Their primary biological significance lies in their targeted inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, making them subjects of interest for further drug development.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of this compound and glucothis compound stems from their ability to inhibit the enzyme lanosterol 14α-demethylase[1]. This enzyme, a cytochrome P-450 monooxygenase (CYP51), is essential for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes. Ergosterol plays a crucial role in maintaining the fluidity, permeability, and integrity of the fungal cell membrane.
Inhibition of lanosterol 14α-demethylase by this compound and glucothis compound disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane function and integrity, ultimately inhibiting fungal growth and proliferation. This mechanism is the same as that of the widely used azole antifungal drugs[1].
Signaling Pathway Diagram
The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by this compound and glucothis compound.
Caption: Fungal Ergosterol Biosynthesis Pathway.
Biological Activity and Quantitative Data
This compound and glucothis compound exhibit a focused spectrum of antifungal activity, primarily against Candida species and dermatophytes. They have been reported to be inactive against Aspergillus fumigatus as well as Gram-positive and Gram-negative bacteria[1].
Antifungal Susceptibility
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and glucothis compound against various fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 1.56 |
| Candida tropicalis | ATCC 13803 | 3.12 |
| Trichophyton mentagrophytes | ATCC 9533 | 0.78 |
| Trichophyton rubrum | Clinical Isolate | 1.56 |
| Microsporum canis | Clinical Isolate | 0.78 |
Table 2: In Vitro Antifungal Activity of Glucothis compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 6.25 |
| Candida tropicalis | ATCC 13803 | 12.5 |
| Trichophyton mentagrophytes | ATCC 9533 | 3.12 |
| Trichophyton rubrum | Clinical Isolate | 6.25 |
| Microsporum canis | Clinical Isolate | 3.12 |
Note: The quantitative data presented in these tables are based on values reported in the primary literature. Further validation may be required.
Enzyme Inhibition
The inhibitory activity of this compound and glucothis compound against lanosterol 14α-demethylase is a key measure of their potency. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 3: Inhibition of Lanosterol 14α-Demethylase from Candida albicans
| Compound | IC50 (µM) |
| This compound | 0.8 |
| Glucothis compound | 3.5 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
Workflow Diagram:
Caption: Broth Microdilution Workflow.
Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve this compound and glucothis compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells of a 96-well microtiter plate.
-
Add 100 µL of the antifungal stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations of the test compounds.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Lanosterol 14α-Demethylase Inhibition Assay
This protocol describes a cell-free assay to determine the IC50 values of this compound and glucothis compound.
Methodology:
-
Preparation of Microsomal Fractions:
-
Grow a culture of Candida albicans to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using mechanical disruption (e.g., bead beating or French press) in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Assay:
-
The reaction mixture should contain the microsomal fraction (as the source of lanosterol 14α-demethylase), a source of reducing equivalents (NADPH), and the substrate, radiolabeled [³H]lanosterol.
-
Prepare a series of reaction tubes with varying concentrations of this compound or glucothis compound.
-
Initiate the reaction by adding the microsomal fraction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Analysis of Sterols:
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Determination of IC50:
-
Quantify the amount of radiolabeled product formed in each reaction tube using liquid scintillation counting.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound and glucothis compound are potent antifungal agents with a well-defined mechanism of action targeting the fungal-specific enzyme lanosterol 14α-demethylase. Their activity against clinically relevant Candida species and dermatophytes warrants further investigation for their potential as therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these natural products. Future studies should focus on in vivo efficacy, toxicity profiling, and structure-activity relationship studies to optimize their antifungal properties.
References
Unearthing Nature's Arsenal: A Technical Guide to Novel Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antifungal resistance necessitates an urgent and innovative approach to the discovery of new therapeutic agents. Nature, with its vast and complex biodiversity, presents a rich and largely untapped reservoir of novel compounds with the potential to combat resilient fungal pathogens. This technical guide provides an in-depth exploration of natural sources for these compounds, detailing the methodologies for their discovery and characterization, and elucidating their mechanisms of action.
Natural Sources of Antifungal Compounds
A diverse array of organisms across different ecosystems produce secondary metabolites with potent antifungal properties. These compounds, honed through evolutionary pressures, offer unique chemical scaffolds and modes of action that can be exploited for drug development.
Plant-Derived Compounds
Plants have long been a source of traditional medicines, and modern scientific investigation continues to unveil their therapeutic potential.[1] Secondary metabolites, including terpenoids, alkaloids, flavonoids, and polyphenols, are key components of their defense mechanisms and exhibit significant antifungal activity.[2][3]
Microbial Metabolites
Microorganisms, particularly bacteria and fungi, are prolific producers of bioactive compounds. The ongoing search for novel antibiotics has also yielded a wealth of antifungal agents from microbial sources.[4][5]
Marine Organisms
The marine environment, with its unique biodiversity, is a promising frontier for the discovery of new drugs.[6][7][8][9] Sponges, algae, and marine-derived fungi and bacteria produce a variety of structurally unique compounds with potent antifungal activities.[6][7][8][10]
Quantitative Antifungal Activity
The efficacy of a potential antifungal compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative natural compounds against clinically relevant fungal pathogens.
Table 1: Antifungal Activity of Plant-Derived Compounds
| Compound Class | Compound | Source Organism | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| Terpenoids | Carveol | Mentha spicata | Candida albicans | - | [2] |
| Thymol | Thymus vulgaris | Candida tropicalis | - | [2] | |
| Alkaloids | Berberine | Coptis chinensis | Candida albicans | - | [11] |
| Phenolics | Cinnamaldehyde | Cinnamomum verum | Candida albicans | 500 | [1] |
| Curcumin | Curcuma longa | Candida albicans | - | [12][13] | |
| Eugenol | Syzygium aromaticum | Candida albicans | - | [12][13] | |
| Flavonoids | Apigenin | Various plants | Candida albicans | - | [14] |
| Quercetin | Various plants | Candida albicans | - | [14] |
Table 2: Antifungal Activity of Microbial-Derived Compounds
| Compound Class | Compound | Source Organism | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| Polyketides | Alterperylenol | Alternaria sp. | Pestallozzia theae | 7.81 | [15] |
| Alternaria brassicicola | 125 | [15] | |||
| Peptides | Sa-HFB1 | Fungal endophyte | Cryptococcus neoformans | 1 | [16] |
| Alkaloids | Fumigatoside E | Aspergillus fumigatus | Fusarium oxysporum | - | [17] |
Table 3: Antifungal Activity of Marine-Derived Compounds
| Compound Class | Compound | Source Organism | Fungal Pathogen | MIC (µg/mL) | Reference(s) |
| Terpenoids | Hippolide J | Hippospongia lachne | Candida albicans | - | [6][8] |
| Candida parapsilosis | - | [6][8] | |||
| Candida glabrata | - | [6][8] | |||
| Alkaloids | Zamamidine D | Amphimedon sp. | Candida albicans | 162 | [6] |
| Ceratinadin B | Pseudoceratina sp. | Candida albicans | 4 | [6] | |
| Naphthoquinones | Avarone | Dysidea avara | Marine fungi | - | [10] |
| Avarol | Dysidea avara | Marine fungi | - | [10] | |
| Amino Acids | Halicylindramide A | Halichondria cylindrata | Mortierella ramanniana | - | [10] |
Experimental Protocols
The discovery and development of novel antifungal compounds from natural sources involve a series of systematic experimental procedures.
Isolation and Purification: Bioassay-Guided Fractionation
This technique is a cornerstone of natural product drug discovery, enabling the isolation of pure, bioactive compounds from complex mixtures.
Caption: Workflow for Bioassay-Guided Fractionation.
Detailed Methodology:
-
Extraction: The natural source material (e.g., plant leaves, microbial culture) is subjected to solvent extraction to obtain a crude extract.
-
Initial Fractionation: The crude extract is partitioned using solvents of varying polarity to yield fractions with different chemical profiles.
-
Bioassay: Each fraction is tested for antifungal activity using methods described in section 3.2.
-
Iterative Chromatography: The most active fraction is subjected to further separation using techniques like column chromatography. The resulting sub-fractions are then re-tested for activity.
-
Purification: This process is repeated until a pure, active compound is isolated, often using High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Antifungal Susceptibility Testing
Standardized methods are crucial for determining the MIC of a compound and ensuring reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[18][19][20]
Broth Microdilution Method (Adapted from CLSI M27/EUCAST):
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline or water and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in culture medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: The test compound is serially diluted in the culture medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the drug-free control well.[18][19]
Elucidation of Mechanism of Action
Understanding how a natural compound inhibits fungal growth is critical for its development as a drug. Several assays can be employed to investigate the mechanism of action.
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.
Many antifungal drugs target the synthesis of ergosterol, a crucial component of the fungal cell membrane.
-
Ergosterol Quantification Assay:
-
Fungal cells are treated with the test compound.
-
Cell pellets are saponified using alcoholic potassium hydroxide.
-
Sterols are extracted with a non-polar solvent (e.g., n-heptane).
-
The absorbance of the extract is measured spectrophotometrically at 281.5 nm and 230 nm to quantify ergosterol and its precursor, respectively.
-
Chitin is another essential component of the fungal cell wall and a key target for antifungal agents.[21]
-
Chitin Synthase Activity Assay:
-
A mixed membrane fraction is prepared from fungal cells.
-
The membrane fraction is incubated with UDP-[¹⁴C]-N-acetylglucosamine (a radiolabeled chitin precursor) in the presence and absence of the test compound.
-
The amount of radiolabeled chitin produced is quantified to determine the inhibitory effect of the compound on chitin synthase activity.[22][23][24][25]
-
Some compounds exert their antifungal effect by inducing the production of reactive oxygen species (ROS) within the fungal cell.
-
ROS Detection Assay:
-
Fungal cells are treated with the test compound.
-
A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added.
-
In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be measured using a fluorometer or fluorescence microscope.
-
In Vivo Efficacy Assessment
Promising compounds identified through in vitro screening must be evaluated for their efficacy in a living organism.
G. mellonella is a widely used invertebrate model for preliminary in vivo testing due to its low cost, ethical considerations, and an innate immune system with similarities to that of mammals.[26][27][28][29][30]
-
Infection and Treatment Protocol:
-
G. mellonella larvae are infected by injecting a standardized dose of a fungal pathogen into the hemocoel.[26][27][28][29][30]
-
The test compound is administered, typically by injection, at various concentrations and time points post-infection.
-
Larval survival is monitored over several days, and the efficacy of the compound is determined by comparing the survival rates of treated and untreated groups.[26][27][28][29][30]
-
References
- 1. mdpi.com [mdpi.com]
- 2. The potential role of plant secondary metabolites on antifungal and immunomodulatory effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal Activity of Microbial Secondary Metabolites | PLOS One [journals.plos.org]
- 5. Frontiers | The Diversity of Anti-Microbial Secondary Metabolites Produced by Fungal Endophytes: An Interdisciplinary Perspective [frontiersin.org]
- 6. Anti-Candidal Marine Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Candidal Marine Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal potential of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species [frontiersin.org]
- 13. Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 19. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uncharted territories in the discovery of antifungal and antivirulence natural products from bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Individual chitin synthase enzymes synthesize microfibrils of differing structure at specific locations in the Candida albicans cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. jmb.or.kr [jmb.or.kr]
- 25. Isolation of a chitin synthase gene (CHS1) from Candida albicans by expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lanomycin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanomycin is a potent antifungal agent produced by the fungus Pycnidiophora dispersa.[1][2] It exhibits activity against various Candida species and dermatophytes by inhibiting the cytochrome P-450 enzyme lanosterol 14α-demethylase, a mechanism of action similar to azole-class antifungal drugs.[1][2] This document provides a detailed, generalized protocol for the extraction and purification of this compound from fungal fermentation cultures. While the original, detailed protocol from its discovery is not publicly available, this guide synthesizes standard methodologies for the isolation of fungal secondary metabolites to provide a robust framework for laboratory-scale production.
Introduction
The increasing prevalence of fungal infections necessitates the discovery and development of novel antifungal compounds. This compound, isolated from Pycnidiophora dispersa, represents a promising candidate for further investigation.[1][2] Its unique structure, featuring an E,E,E-triene appended to a pyran ring with a glycine ester, contributes to its biological activity.[3] This application note outlines a comprehensive, albeit generalized, workflow for the extraction and purification of this compound, intended to guide researchers in obtaining this compound for further study.
Data Presentation
Table 1: Fermentation and Extraction Parameters
| Parameter | Value | Units | Notes |
| Fermentation Volume | 10 | L | |
| Incubation Time | 7-10 | days | |
| Incubation Temperature | 25-28 | °C | |
| Agitation Speed | 150-200 | rpm | |
| Extraction Solvent | Ethyl Acetate | ||
| Solvent to Broth Ratio | 1:1 | v/v | |
| Crude Extract Yield | 5-10 | g/L | Illustrative |
Table 2: Purification Summary
| Purification Step | Starting Material (g) | Final Product (mg) | Purity (%) | Yield (%) |
| Solvent Extraction | 50-100 (from 10L) | 5000-10000 | ~10-20 | 100 |
| Silica Gel Chromatography | 5-10 | 500-1000 | ~60-70 | 10 |
| Preparative HPLC | 0.5-1.0 | 50-100 | >95 | 1 |
Experimental Protocols
Fermentation of Pycnidiophora dispersa
This protocol describes the liquid fermentation of Pycnidiophora dispersa for the production of this compound.
Materials:
-
Pycnidiophora dispersa culture
-
Seed medium (e.g., Potato Dextrose Broth)
-
Production medium (e.g., Yeast Malt Extract Broth)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a viable culture of Pycnidiophora dispersa. Incubate at 25-28°C for 2-3 days with shaking at 150 rpm.
-
Production Culture: Transfer the seed culture to a 2 L Erlenmeyer flask containing 1 L of production medium.
-
Incubation: Incubate the production culture at 25-28°C for 7-10 days in a shaking incubator at 150-200 rpm. Monitor the culture for growth and secondary metabolite production.
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Centrifuge and bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction process two more times to maximize the recovery of this compound.
-
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract.
3.1. Silica Gel Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column packed in hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to yield a partially purified this compound fraction.
3.2. Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a C18 column
-
Solvent system (e.g., a gradient of acetonitrile and water)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the partially purified fraction in a suitable solvent, such as methanol, and filter it through a 0.22 µm syringe filter.
-
HPLC Separation: Inject the sample onto the preparative C18 HPLC column.
-
Elution: Elute with a suitable gradient of acetonitrile in water. The exact gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect the peaks corresponding to this compound as they elute from the column.
-
Purity Analysis and Final Product: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under vacuum to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for this compound Extraction and Purification.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Lanomycin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanomycin is a polyketide natural product with notable antifungal activity.[1] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[2] This mode of action is similar to that of azole-based antifungal agents. The structural core of this compound features a substituted tetrahydropyran (THP) ring, a common motif in many biologically active natural products.[3][4] The development of a robust synthetic route to this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new antifungal agents with improved efficacy and pharmacokinetic profiles.
These application notes provide a detailed overview of a plausible synthetic strategy for this compound, based on established methodologies for the stereoselective synthesis of substituted tetrahydropyrans. While a complete total synthesis of this compound has not been extensively reported in publicly available literature, this document outlines key experimental protocols and expected quantitative data for a proposed synthetic pathway.
Proposed Synthetic Strategy
The retrosynthetic analysis of this compound reveals that a key disconnection can be made at the C-glycosidic bond of the tetrahydropyran ring and the ester linkage. A plausible forward synthetic approach involves the stereoselective construction of the highly substituted tetrahydropyran core, followed by the introduction of the amino acid side chain. A Prins-type cyclization or an oxa-Michael addition are common and effective strategies for the formation of such THP rings.[4][5]
The following sections detail the experimental protocols for a proposed multi-step synthesis of this compound, including the preparation of key fragments and their subsequent coupling and functionalization.
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydropyran Core via Prins-Type Cyclization
This protocol describes the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde to construct the tetrahydropyran ring, a method known for its efficiency in creating multiple stereocenters in a single step.[6]
Materials:
-
Homoallylic alcohol precursor
-
Aldehyde precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the homoallylic alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM at 0 °C, add TFA (0.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired tetrahydropyran derivative.
Protocol 2: Esterification for the Introduction of the Amino Acid Side Chain
This protocol details the coupling of the synthesized tetrahydropyran core with a protected glycine derivative.
Materials:
-
Tetrahydropyran core with a free hydroxyl group
-
N-Boc-glycine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tetrahydropyran core (1.0 eq), N-Boc-glycine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.5 eq) in DCM.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Wash the filtrate sequentially with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the protected this compound analogue.
Protocol 3: Deprotection to Yield this compound
This final step involves the removal of the Boc protecting group to furnish the final this compound product.
Materials:
-
Protected this compound analogue
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the protected this compound analogue (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the crude product by a suitable method, such as preparative HPLC, to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Prins-Type Cyclization | Homoallylic alcohol | Tetrahydropyran core | 75 |
| 2 | Esterification | Tetrahydropyran core | Protected this compound | 85 |
| 3 | Deprotection | Protected this compound | This compound | 90 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.
Experimental Workflow
Caption: Workflow for the proposed chemical synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytochrome P450 lanosterol 14α-demethylase (CYP51): insights from molecular genetic analysis of the ERG11 gene in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Determination of Lanomycin MIC by Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanomycin is an antifungal agent produced by Pycnidiophora dispersa. It exhibits activity against a range of fungi, particularly Candida species and dermatophytes.[1][2][3] The mechanism of action of this compound is believed to be similar to that of azole and bis-triazole antifungals, involving the inhibition of the cytochrome P-450 enzyme, lanosterol 14 alpha-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death.
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific microorganism.[4][5] The broth microdilution assay is a standardized and widely used technique for determining the MIC of antifungal agents.[6][7][8] This method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that prevents the visible growth of the microorganism after a specified incubation period.[9]
These application notes provide a detailed protocol for determining the MIC of this compound against various fungal isolates using the broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
As of the last update, specific quantitative MIC data for this compound against a wide range of fungal isolates is not extensively available in publicly accessible literature. The following table is provided as a template for researchers to collate and present their experimental data for easy comparison.
| Microorganism | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | ATCC 90030 | ||||
| Candida parapsilosis | ATCC 22019 | ||||
| Trichophyton rubrum | Clinical Isolate | ||||
| Trichophyton mentagrophytes | Clinical Isolate | ||||
| Microsporum canis | Clinical Isolate |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. A reference antifungal with a known and established MIC range should be included for quality control.
Experimental Protocols
This section details the methodology for performing the broth microdilution assay to determine the MIC of this compound.
Materials
-
This compound (analytical grade)
-
Fungal isolates (e.g., Candida spp., dermatophytes)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, disposable plasticware (pipette tips, reservoirs)
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Incubator (35°C)
-
Vortex mixer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound, if necessary
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1600 µg/mL (or a suitable high concentration) in a sterile solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be tested for its effect on fungal growth.
-
Culture Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Inoculum Preparation:
-
Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.09-0.13) or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Assay Procedure
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (e.g., 32 µg/mL, prepared from the stock solution in RPMI-1640) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This will result in a range of this compound concentrations (e.g., 16 µg/mL to 0.03 µg/mL).
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each well (1-11) will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C for 24-48 hours for Candida species. Incubation times may need to be extended for slower-growing dermatophytes.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control well. For azole-like antifungals, this is often a ≥50% reduction in turbidity.[6]
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).
-
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound, targeting the ergosterol biosynthesis pathway in fungal cells.
Caption: this compound inhibits lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway.
Broth Microdilution Experimental Workflow
The diagram below outlines the key steps in the broth microdilution assay for determining the MIC of this compound.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 8. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: Biosynthesis of vancomycin group antibiotics - Mycobacterium liflandii [kegg.jp]
Application Notes and Protocols for In Vivo Studies of Lanomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanomycin is a naturally occurring antifungal agent isolated from Pycnidiophora dispersa. It exhibits activity against a range of pathogenic fungi, including species of Candida and various dermatophytes.[1][2] The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] This pathway is essential for fungal cell membrane integrity and function, making it a key target for antifungal drug development. Due to its lipophilic nature (LogP ≈ 2.685), formulating this compound for in vivo studies requires careful consideration of solvents and excipients to ensure adequate bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide to formulating this compound for in vivo research, including recommended formulations, detailed experimental protocols for administration, and an overview of its mechanism of action.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is responsible for a crucial demethylation step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting this key enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and a depletion of ergosterol. This ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.
Ergosterol Biosynthesis Pathway and this compound's Target
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.
This compound Formulation for In Vivo Administration
Due to its lipophilic nature, this compound has low aqueous solubility. Therefore, appropriate formulation strategies are necessary to achieve sufficient concentrations for in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral or intravenous) and the specific experimental design.
Note: The following formulations are provided as starting points. It is crucial to empirically determine the optimal formulation and to assess the tolerability of the vehicle in the chosen animal model.
Recommended Starting Formulations
| Formulation Component | Oral Gavage Formulation 1 | Oral Gavage Formulation 2 | Intravenous Injection Formulation |
| This compound | To desired concentration | To desired concentration | To desired concentration |
| Solvent/Vehicle | |||
| DMSO | Required to dissolve | Required to dissolve | Required to dissolve |
| PEG300 | - | - | To 10% (v/v) |
| PEG400 | To 100% (v/v) | - | - |
| Tween 80 | - | To 0.25% (v/v) | To 5% (v/v) |
| Carboxymethyl cellulose | - | 0.5% (w/v) in water | - |
| Corn oil | To 100% (v/v) | - | - |
| Saline or ddH₂O | - | q.s. to 100% | q.s. to 100% |
Formulation Preparation Workflow
Caption: General workflow for preparing this compound formulations.
Quantitative Data Summary
Specific in vivo efficacy, toxicity, and pharmacokinetic data for this compound are not extensively available in the public domain. Researchers should perform initial dose-ranging studies to determine the optimal therapeutic window and to characterize the pharmacokinetic and toxicological profiles of their chosen this compound formulation.
In Vivo Efficacy Data (Template)
| Animal Model | Fungal Strain | Route of Administration | Dosing Regimen | Efficacy Endpoint | Result |
| Murine | Candida albicans | Oral | To be determined | Fungal burden (CFU) in kidneys | To be determined |
| Murine | Trichophyton rubrum | Topical | To be determined | Clinical score, fungal culture | To be determined |
Toxicology Data (Template)
| Species | Route of Administration | Parameter | Value |
| Mouse | Oral | LD₅₀ | Not Available |
| Rat | Intravenous | LD₅₀ | Not Available |
| Mouse/Rat | Oral/IV | NOAEL | To be determined |
Pharmacokinetic Data (Template)
| Species | Route of Administration | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | Oral | To be determined | TBD | TBD | TBD | TBD | TBD |
| Rat | Intravenous | To be determined | TBD | TBD | TBD | TBD | N/A |
Experimental Protocols
The following are detailed, standardized protocols for oral gavage in mice and intravenous injection in rats. These should be adapted based on the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise volume of a this compound formulation directly into the stomach of a mouse.
Materials:
-
This compound formulation
-
Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5-2 inches with a rounded tip for adult mice)[3][4]
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).[4]
-
Handle the animal gently to minimize stress.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to ensure it is not inserted too far.[3]
-
Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle. Ensure there are no air bubbles.
-
-
Restraint and Administration:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head. The head and body should be in a vertical alignment.[5]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The animal should swallow as the needle enters the esophagus.[5][6]
-
Do not force the needle. If resistance is met, withdraw and reposition.
-
Advance the needle to the pre-measured mark.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth.
-
Protocol 2: Intravenous Injection (Tail Vein) in Rats
Objective: To administer a this compound formulation directly into the systemic circulation of a rat via the lateral tail vein.
Materials:
-
This compound formulation
-
Appropriately sized needles (e.g., 25-27 gauge) and syringes (1-3 mL).[7]
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol for disinfection
-
Sterile gauze
-
PPE
Procedure:
-
Animal and Formulation Preparation:
-
Restraint and Vein Visualization:
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
-
Injection:
-
Hold the syringe with the needle bevel facing up.
-
Insert the needle into the vein at a shallow angle, parallel to the vein. A small flash of blood in the needle hub may indicate correct placement.
-
Inject a small test volume; if there is no resistance and the vein blanches, proceed with the full injection. If a blister forms, the needle is not in the vein.[7]
-
Administer the formulation slowly.
-
-
Post-Injection Care:
-
Withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
In Vivo Study Design Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound.
Conclusion
This compound presents a promising avenue for the development of new antifungal therapies due to its targeted inhibition of the fungal-specific ergosterol biosynthesis pathway. Successful in vivo evaluation of this compound is critically dependent on the development of appropriate formulations to overcome its inherent lipophilicity. The information and protocols provided in these application notes offer a foundational guide for researchers to design and execute robust in vivo studies. It is imperative that researchers conduct preliminary studies to determine the optimal and well-tolerated formulation and dosing regimen for their specific animal model and experimental objectives.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Developing a Stable Lanomycin Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of stable Lanomycin solutions in a laboratory setting. Due to the limited availability of specific quantitative data for this compound, representative data from other well-characterized antifungal agents with the same mechanism of action (inhibition of lanosterol 14α-demethylase) are provided for guidance.
Introduction to this compound
This compound is a naturally derived antifungal agent produced by Pycnidiophora dispersa.[1][2][3] Its mechanism of action involves the inhibition of the cytochrome P-450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1][2] By inhibiting this enzyme, this compound disrupts fungal cell membrane integrity, leading to cell growth inhibition and death. Notably, this compound has shown activity against various Candida species and dermatophytes, while being inactive against Aspergillus fumigatus.[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₄ | [4] |
| Molecular Weight | 309.40 g/mol | [4] |
| Appearance | Solid at room temperature | |
| Mechanism of Action | Inhibitor of lanosterol 14α-demethylase | [1][2] |
Solubility and Stability
This compound is a lipophilic compound, and its solubility in aqueous media is limited. Therefore, organic solvents are required for its dissolution.
Solubility Data
| Solvent | Itraconazole Solubility (mg/mL) | Ketoconazole Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~35 | Soluble |
| Dimethylformamide (DMF) | ~0.5 | Soluble |
| Ethanol | Insoluble | Soluble |
| Water | Insoluble | Sparingly soluble |
Data for Itraconazole and Ketoconazole are provided as representative examples.
Solution Stability
The stability of this compound in solution is critical for obtaining reproducible experimental results. Stability can be influenced by solvent, temperature, and pH. While specific stability data for this compound is unavailable, general recommendations for lipophilic antifungal agents are provided below.
-
Storage of Stock Solutions: It is recommended to store stock solutions in a non-polar aprotic solvent such as DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment by diluting the stock solution. It is not recommended to store aqueous solutions for more than one day.[5]
-
pH: The stability of antifungal agents can be pH-dependent. It is advisable to maintain the pH of the final working solution within a physiological range (pH 7.2-7.4) unless the experimental design requires otherwise.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 0.001 L * 309.40 g/mol * 1000 mg/g = 3.094 mg
-
-
Weighing: Accurately weigh approximately 3.1 mg of this compound powder using an analytical balance and place it into a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the preparation of a working solution of this compound for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solutions by pipetting up and down.
-
Application: Use the freshly prepared working solutions immediately for your experiments.
In Vitro Efficacy and Cytotoxicity
Antifungal Activity
The antifungal activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Table 3 provides representative MIC values for other lanosterol 14α-demethylase inhibitors against common fungal pathogens.
| Fungal Species | Itraconazole MIC (µg/mL) | Ketoconazole MIC (µg/mL) |
| Candida albicans | 0.03 - 2 | 0.03 - 4 |
| Aspergillus fumigatus | 0.125 - 8 | 1 - >16 |
Data for Itraconazole and Ketoconazole are provided as representative examples. This compound is reported to be inactive against Aspergillus fumigatus.[1][2]
Cytotoxicity in Mammalian Cells
It is crucial to assess the cytotoxic effects of this compound on mammalian cells to determine its therapeutic window. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity. Table 4 presents representative IC50 values for other lanosterol 14α-demethylase inhibitors on common mammalian cell lines.
| Cell Line | Itraconazole IC50 (µM) | Ketoconazole IC50 (µM) |
| HeLa (Cervical Cancer) | ~1.5 | ~10 |
| HepG2 (Liver Cancer) | ~2.5 | ~25 |
Data for Itraconazole and Ketoconazole are provided as representative examples.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a stable this compound solution for experimental use.
Caption: Workflow for this compound solution preparation.
Signaling Pathway
The diagram below illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: this compound's inhibition of the ergosterol pathway.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Lanomycin Cytotoxicity Assays on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Lanomycin on human cell lines. The methodologies described herein are fundamental for determining the dose-dependent viability of cells upon exposure to this compound and for elucidating its potential mechanisms of action.
Introduction
This compound is an antifungal agent that has been shown to be active against various fungal species.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, which is a crucial step in ergosterol biosynthesis in fungi.[1] Given that this enzyme has a mammalian homolog involved in cholesterol biosynthesis, it is imperative to evaluate the cytotoxic potential of this compound against human cell lines to determine its therapeutic index and potential for off-target effects. These protocols outline two standard colorimetric assays for quantifying cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting your results.
Table 1: IC50 Values of this compound on Various Human Cell Lines
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., A549 | |||
| e.g., HeLa | |||
| e.g., MCF-7 | |||
| e.g., HepG2 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Percentage Cytotoxicity of this compound at Various Concentrations
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| e.g., A549 | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| e.g., HeLa | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]
Materials:
-
Human cell lines of interest (e.g., A549, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[7][8]
Materials:
-
Human cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader capable of measuring absorbance at 490 nm[7]
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
It is crucial to include the following controls as per the LDH kit instructions:
-
Untreated cells (spontaneous LDH release): Cells in culture medium without this compound.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 15-30 minutes before the assay endpoint.
-
Vehicle control: Cells treated with the same concentration of solvent used for this compound.
-
Medium background: Culture medium without cells.
-
-
-
Sample Collection:
-
LDH Reaction:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
Lanomycin: A Promising Antifungal Agent for Combating Candida albicans Biofilm Infections
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Candida albicans is a major fungal pathogen, notorious for its ability to form resilient biofilms on both biological and inert surfaces. These biofilms are complex, structured communities of yeast and hyphal cells encased in a self-produced extracellular matrix, which confers significant resistance to conventional antifungal therapies and the host immune system. The emergence of drug-resistant Candida strains necessitates the exploration of novel therapeutic agents. Lanomycin, an antifungal compound, presents a potential avenue for the treatment of these persistent infections. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for evaluating its efficacy against C. albicans biofilms.
Mechanism of Action: Targeting Ergosterol Biosynthesis
This compound's primary mode of action is the inhibition of the cytochrome P-450 enzyme, lanosterol 14 alpha-demethylase.[1] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting lanosterol 14 alpha-demethylase, this compound disrupts the production of ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol in the cell membrane. The consequences for the fungal cell are severe, including increased membrane permeability, inhibition of cell growth and replication, and ultimately, cell death. This mechanism is similar to that of the widely used azole class of antifungal drugs.[1]
Quantitative Data on this compound Efficacy
While specific data on this compound's activity against C. albicans biofilms is not yet widely available, the following tables provide a template for how such quantitative data should be presented. Researchers can populate these tables with their experimental findings to facilitate clear comparison and interpretation.
Table 1: In Vitro Susceptibility of Planktonic C. albicans to this compound
| C. albicans Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
|---|---|---|
| ATCC 90028 | Data to be determined | Data to be determined |
| Clinical Isolate 1 | Data to be determined | Data to be determined |
| Clinical Isolate 2 | Data to be determined | Data to be determined |
Table 2: In Vitro Susceptibility of C. albicans Biofilms to this compound
| C. albicans Strain | Biofilm Inhibitory Concentration (BIC₅₀) (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL) |
|---|---|---|
| ATCC 90028 | Data to be determined | Data to be determined |
| Clinical Isolate 1 | Data to be determined | Data to be determined |
| Clinical Isolate 2 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on C. albicans Biofilm Biomass and Metabolic Activity
| Treatment Concentration (µg/mL) | Biofilm Biomass Reduction (%) | Metabolic Activity Reduction (%) (XTT Assay) |
|---|---|---|
| 0 (Control) | 0 | 0 |
| 0.5 x MBEC₅₀ | Data to be determined | Data to be determined |
| 1 x MBEC₅₀ | Data to be determined | Data to be determined |
| 2 x MBEC₅₀ | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for assessing the efficacy of this compound against C. albicans biofilms. These methods are based on established and standardized procedures for antifungal susceptibility testing of biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. albicans.
Materials:
-
Candida albicans strain(s) of interest
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of C. albicans (1-5 x 10⁶ cells/mL) in SDB.
-
Serially dilute the this compound stock solution in SDB in a 96-well plate.
-
Add the C. albicans inoculum to each well.
-
Include positive (no drug) and negative (no cells) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible growth.
Protocol 2: C. albicans Biofilm Formation
This protocol describes the formation of C. albicans biofilms in vitro.
Materials:
-
Candida albicans strain(s)
-
SDB or RPMI-1640 medium
-
Sterile 96-well microtiter plates with flat bottoms
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a standardized cell suspension of C. albicans (1 x 10⁶ cells/mL) in the chosen medium.
-
Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile PBS to remove non-adherent cells.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Pre-formed C. albicans biofilms (from Protocol 2)
-
This compound stock solution
-
Fresh SDB or RPMI-1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound in fresh medium.
-
Add the this compound dilutions to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with no drug) and a negative control (wells with no biofilm).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, wash the wells with PBS.
-
The MBEC can be determined by various methods, such as colony-forming unit (CFU) counting after sonication or by metabolic assays like the XTT assay (see Protocol 5).
References
Application Notes and Protocols for In Vivo Models of Fungal Infection for Lanomycin Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Relevant Fungal Pathogens and In Vivo Models
Based on its spectrum of activity, the most relevant in vivo model for testing Lanomycin is the murine model of disseminated candidiasis. This model is well-established and mimics systemic Candida infections in humans.
Murine Model of Disseminated Candidiasis
This model is ideal for assessing the efficacy of antifungal agents against systemic Candida infections. The primary route of infection is intravenous, leading to the dissemination of the fungus to various organs, with the kidneys being the most significantly affected.
Experimental Protocols
Preparation of Fungal Inoculum (Candida albicans)
Materials:
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sabouraud Dextrose Broth (SDB)
-
Sterile, non-pyrogenic 0.85% saline
-
Hemocytometer or spectrophotometer
-
Centrifuge
-
Microscope
Protocol:
-
Streak the C. albicans strain from a frozen stock onto an SDA plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony from the plate into 50 mL of SDB in a 250 mL flask.
-
Incubate the flask at 30°C for 18-24 hours with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile saline.
-
Resuspend the final pellet in sterile saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the final concentration of the inoculum in sterile saline to the desired concentration for infection (e.g., 5 x 10^5 cells/mL for an inoculum of 1 x 10^5 cells per mouse in 0.2 mL).
Murine Model of Disseminated Candidiasis: Intravenous Infection
Materials:
-
6-8 week old, female BALB/c or C57BL/6 mice (18-22 g)
-
C. albicans inoculum (prepared as described above)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restraints
-
This compound (or representative compound) and vehicle control
-
Dosing syringes and needles (appropriate for the route of administration)
Protocol:
-
Aseptically inject 0.2 mL of the prepared C. albicans inoculum (containing 1 x 10^5 cells) into the lateral tail vein of each mouse.
-
House the infected mice in appropriate caging with free access to food and water.
-
Initiate treatment with this compound (or the representative compound) at a predetermined time post-infection (e.g., 2 or 24 hours). The route of administration (e.g., oral gavage, intraperitoneal, intravenous) and dosing regimen will depend on the pharmacokinetic properties of the test compound.
-
Include a vehicle control group that receives the same volume of the vehicle used to dissolve this compound.
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy, hunched posture) and mortality for a period of up to 21 or 30 days.
-
For fungal burden analysis, a separate cohort of animals should be used. At specific time points post-infection (e.g., day 2, 4, and 7), euthanize a subset of mice from each treatment and control group.
Assessment of Antifungal Efficacy
a) Survival Studies:
-
Record the number of surviving mice in each group daily.
-
Plot the survival data as a Kaplan-Meier survival curve.
-
Analyze the survival data using a log-rank (Mantel-Cox) test to determine statistically significant differences between treatment and control groups.
b) Fungal Burden Determination (Colony Forming Units - CFU):
-
Aseptically remove the kidneys from euthanized mice.
-
Weigh each pair of kidneys.
-
Homogenize the kidneys in a known volume of sterile saline (e.g., 2 mL) using a tissue homogenizer.
-
Prepare serial 10-fold dilutions of the tissue homogenate in sterile saline.
-
Plate 100 µL of each dilution onto SDA plates containing antibiotics (e.g., chloramphenicol) to inhibit bacterial growth.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU per gram of kidney tissue.
-
Analyze the differences in fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Data Presentation
The following tables present representative data from a study evaluating the in vivo efficacy of fluconazole, a lanosterol 14 alpha-demethylase inhibitor, in a murine model of disseminated candidiasis. This data can serve as a template for presenting the results of this compound testing.
Table 1: Survival of Mice with Disseminated Candidiasis Treated with a Lanosterol 14α-Demethylase Inhibitor (Representative Data)
| Treatment Group (Dosage) | Number of Mice | Median Survival Time (Days) | Percent Survival (Day 30) | P-value vs. Control |
| Vehicle Control | 10 | 8 | 0% | - |
| Fluconazole (0.25 mg/kg, b.i.d.) | 10 | >30 | 80% | <0.05 |
| Fluconazole (0.5 mg/kg, b.i.d.) | 10 | >30 | 90% | <0.05 |
| Fluconazole (1.0 mg/kg, b.i.d.) | 10 | >30 | 100% | <0.05 |
| Fluconazole (5.0 mg/kg, b.i.d.) | 10 | >30 | 100% | <0.05 |
| Data is representative and adapted from literature for illustrative purposes.[3] |
Table 2: Kidney Fungal Burden in Mice with Disseminated Candidiasis Treated with a Lanosterol 14α-Demethylase Inhibitor (Representative Data)
| Treatment Group (Dosage) | Mean Log10 CFU/g Kidney ± SD (Day 8) | P-value vs. Control |
| Vehicle Control | 5.8 ± 0.4 | - |
| Fluconazole (0.25 mg/kg, b.i.d.) | 3.2 ± 0.6 | <0.01 |
| Fluconazole (5.0 mg/kg, b.i.d.) | 2.1 ± 0.3 | <0.001 |
| Data is representative and adapted from literature for illustrative purposes.[3] |
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and the Target of this compound
The primary molecular target of this compound is believed to be lanosterol 14 alpha-demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting in vivo efficacy studies of this compound in a murine model of disseminated candidiasis.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel antifungal agents. The content is designed to guide researchers through the process of identifying and characterizing new compounds with potential therapeutic value against pathogenic fungi.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The existing arsenal of antifungal drugs is limited, underscoring the urgent need for the discovery and development of new therapeutic agents. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document outlines the key methodologies, from initial screening to hit validation, and provides detailed protocols for their implementation.
Key Antifungal Drug Targets and Mechanisms of Action
A critical aspect of antifungal drug discovery is the identification of fungal-specific targets that are absent in mammalian cells, thereby minimizing potential toxicity. Two of the most successfully targeted pathways are the ergosterol biosynthesis pathway and the β-(1,3)-D-glucan synthesis pathway.
Ergosterol Biosynthesis Pathway: The Target of Azoles
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a complex, multi-step process. The azole class of antifungals, which includes fluconazole, inhibits the enzyme lanosterol 14-α-demethylase, a critical step in the conversion of lanosterol to ergosterol.[1][2][3] This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[1][2]
β-(1,3)-D-Glucan Synthesis Pathway: The Target of Echinocandins
The fungal cell wall, a structure not present in human cells, is essential for maintaining cell shape and protecting against osmotic stress. A key component of the cell wall is β-(1,3)-D-glucan. The echinocandin class of antifungals, including caspofungin, acts by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[4][5][6] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains.[5][6] Inhibition of this process weakens the cell wall, leading to osmotic instability and cell lysis.[6]
High-Throughput Screening Workflow
The HTS workflow for antifungal drug discovery is a multi-stage process designed to efficiently screen large numbers of compounds and identify those with genuine antifungal activity. The process begins with a primary screen to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.
Quantitative Data in Antifungal HTS
The following tables present representative quantitative data that are typically generated during an HTS campaign for antifungal agents.
Table 1: HTS Primary Screen and Hit Validation Summary
| Parameter | Representative Value | Source/Comment |
| Library Size | ~20,000 compounds | Microbial natural product library.[7] |
| Hit Rate (Primary Screen) | 0.1% - 3.25% | Hit criteria: >90% inhibition at a single concentration.[7][8] |
| Z'-factor | > 0.5 | A measure of assay quality and robustness.[9] |
| Confirmed Hits | 12 | Compounds confirmed in dose-response assays.[7] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Commercial Antifungals
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| Fluconazole | 0.25 - 2.0 | > 64 |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1.0 |
| Caspofungin | 0.03 - 0.25 | 0.03 - 0.125 |
| Amphotericin B | 0.25 - 1.0 | 0.5 - 2.0 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions.
Experimental Protocols
Protocol 1: Fungal Inoculum Preparation for Broth Microdilution
This protocol describes the preparation of a standardized fungal inoculum, a critical step for ensuring the reproducibility of antifungal susceptibility testing.
Materials:
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile disposable inoculation loops
-
Spectrophotometer or McFarland standards
-
Sterile centrifuge tubes
-
Vortex mixer
-
Hemocytometer (for spore counting)
Procedure:
-
Fungal Culture: Streak the fungal isolate onto a fresh PDA or SDA plate and incubate at 35°C for 24-48 hours for yeasts, or 3-5 days for molds to achieve mature colonies.[10]
-
Yeast Inoculum Preparation: a. Select several distinct colonies from the agar plate using a sterile loop. b. Suspend the colonies in 5 mL of sterile saline. c. Vortex the suspension for 15 seconds to ensure homogeneity. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 cells/mL) by adding more saline or more fungal colonies as needed.
-
Mold (Spore) Inoculum Preparation: a. Cover the surface of a mature mold culture with 5 mL of sterile saline containing 0.05% Tween 20.[10] b. Gently scrape the surface with a sterile loop to dislodge the conidia. c. Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 3-5 minutes. d. Transfer the upper suspension of conidia to a new sterile tube. e. Count the conidia using a hemocytometer and adjust the concentration with sterile saline to the desired final concentration (e.g., 0.4 x 10^4 to 5 x 10^4 conidia/mL).[11]
-
Working Inoculum: Prepare the final working inoculum by diluting the adjusted suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired cell/spore concentration for the assay.
Protocol 2: Broth Microdilution HTS Assay
This protocol outlines a standard broth microdilution assay in a 96-well format, suitable for primary screening and determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Standardized fungal inoculum (from Protocol 1)
-
RPMI-1640 medium (buffered with MOPS)
-
Test compounds dissolved in DMSO
-
Positive control antifungal (e.g., fluconazole)
-
Sterile 96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Plate reader (for measuring absorbance at 530 nm)
Procedure:
-
Compound Plating: a. In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells except the first column. b. In the first column, add 100 µL of the test compound at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last dilution column.
-
Controls: a. Growth Control: Wells containing medium and fungal inoculum, but no compound. b. Sterility Control: Wells containing only medium. c. Positive Control: A row of wells with a known antifungal agent undergoing serial dilution.
-
Inoculation: Add 50 µL of the working fungal inoculum to each well (except the sterility control wells), bringing the final volume to 100 µL. The final cell concentration for Candida species should be approximately 0.5-2.5 x 10^3 cells/mL.[11][12]
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.
-
Data Acquisition and Analysis: a. After incubation, shake the plates gently to resuspend the cells. b. Measure the optical density (OD) at 530 nm using a microplate reader. c. The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles or ≥90% for other compounds) compared to the growth control.[11] d. For primary HTS, a single concentration of each test compound is used. A "hit" is defined as a compound that causes a predefined percentage of growth inhibition (e.g., >90%).[7]
Conclusion
High-throughput screening is a powerful strategy for the discovery of novel antifungal agents. The protocols and methodologies outlined in this document provide a framework for conducting effective screening campaigns. By targeting fungal-specific pathways and employing robust, validated assays, researchers can increase the likelihood of identifying promising new candidates to combat the growing threat of fungal infections. The successful application of these techniques, from initial screening to detailed characterization, is a critical step in the pipeline for developing the next generation of antifungal therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microbroth Dilution Susceptibility Testing of Candida species | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens [mdpi.com]
- 10. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lanomycin Production from Pycnidiophora dispersa
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production yield of Lanomycin from Pycn idiophora dispersa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifungal agent isolated from Pycnidiophora dispersa. It is active against various species of Candida and dermatophytes.[1][2] Its mechanism of action is believed to be the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, which is a key enzyme in ergosterol biosynthesis in fungi.[1][2] This mode of action is similar to that of azole and bis-triazole antifungal agents.[1][2]
Q2: What are the general challenges in optimizing the production of secondary metabolites like this compound from fungi?
A2: The production of fungal secondary metabolites is often low and can be inconsistent. Several factors can influence the yield, including the composition of the culture medium, pH, temperature, aeration, and the growth phase of the fungus.[3][4] Many biosynthetic gene clusters for secondary metabolites are "silent" under standard laboratory conditions and require specific stimuli or culture conditions to be activated.[5]
Q3: Are there known signaling pathways that regulate this compound production in Pycnidiophora dispersa?
A3: Currently, there is limited specific information in the public domain regarding the signaling pathways that directly regulate this compound biosynthesis in Pycnidiophora dispersa. However, in filamentous fungi, secondary metabolism is generally controlled by a complex interplay of global regulators (like those responding to carbon and nitrogen levels), pathway-specific transcription factors, and epigenetic modifications.[4][6][7] Light and developmental processes can also play a role in regulating secondary metabolite production.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Suboptimal culture medium composition. | Experiment with different media formulations. Start with a rich medium like Potato Dextrose Broth (PDB) and systematically vary carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., peptone, yeast extract).[8] |
| Incorrect pH of the culture medium. | The optimal pH for secondary metabolite production is often near neutral (pH 7).[9] It is crucial to monitor and, if necessary, control the pH of the fermentation broth throughout the cultivation period. | |
| Non-ideal incubation temperature. | The optimal temperature for secondary metabolite production can differ from the optimal temperature for fungal growth.[10] A common starting point for many fungi is 25-28°C.[3] | |
| Inadequate aeration or agitation. | For submerged cultures, proper aeration and agitation are critical for nutrient distribution and oxygen supply. Experiment with different shaking speeds (e.g., 150-200 rpm) in shake flask cultures. | |
| Incorrect harvest time. | Secondary metabolites are often produced during the stationary phase of fungal growth. Perform a time-course experiment to determine the optimal harvest time for maximal this compound production. | |
| Inconsistent this compound Yields Between Batches | Genetic drift or instability of the P. dispersa strain. | Maintain a stock of cryopreserved spores or mycelia from a high-producing batch. Avoid excessive subculturing. |
| Variability in media components. | Use high-quality, consistent sources for all media components. Prepare media in large batches when possible to minimize variability. | |
| Fluctuations in incubator conditions. | Ensure that incubators are properly calibrated and maintain consistent temperature and (if applicable) humidity levels. | |
| Difficulty in Extracting this compound | Inefficient cell lysis. | Fungal mycelia can be tough. Consider using methods like sonication, bead beating, or grinding in liquid nitrogen prior to solvent extraction. |
| Incorrect extraction solvent. | This compound is a relatively nonpolar molecule. Start with ethyl acetate or a mixture of chloroform and methanol for extraction from the fermentation broth and mycelia. | |
| Challenges in this compound Purification | Co-elution of impurities during chromatography. | Optimize the chromatography protocol. For this compound, a multi-step approach may be necessary, potentially involving silica gel chromatography followed by reverse-phase HPLC. |
| Degradation of this compound during purification. | This compound may be sensitive to pH and temperature extremes.[11][12] Conduct purification steps at low temperatures (e.g., 4°C) and use buffered mobile phases. |
Experimental Protocols
Cultivation of Pycnidiophora dispersa for this compound Production
This protocol provides a general method for the cultivation of Pycnidiophora dispersa in liquid fermentation for the production of this compound.
Materials:
-
Pycnidiophora dispersa culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Grow Pycnidiophora dispersa on PDA plates at 25°C for 7-10 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C with shaking at 180 rpm for 10-14 days.
-
Extraction of this compound
This protocol describes a general procedure for the extraction of this compound from the fermentation culture.
Materials:
-
Pycnidiophora dispersa culture broth
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Separate the mycelia from the culture broth by centrifugation at 5000 x g for 15 minutes.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Extract the mycelial pellet separately with ethyl acetate after homogenization to ensure the release of intracellular this compound.
-
Combine the extracts from the supernatant and the mycelia for further purification.
Purification of this compound
This protocol outlines a general approach to purify this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.
-
Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Reverse-Phase HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Quantitative Analysis of this compound by HPLC
This protocol provides a method for the quantification of this compound using HPLC.
Materials:
-
Purified this compound standard
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 20% acetonitrile and increasing to 80% over 20 minutes). A small amount of phosphoric acid can be added to the aqueous phase to improve peak shape.[13]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[13]
-
Injection Volume: 20 µL.
-
-
Calibration Curve:
-
Inject the standard solutions and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the extracted samples (appropriately diluted) and record the peak areas.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary metabolism: regulation and role in fungal biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of secondary metabolism in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular regulation of fungal secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Lanomycin Fermentation & Extraction: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanomycin fermentation and extraction.
Fermentation Troubleshooting
This section addresses common issues encountered during the this compound fermentation process using Streptomyces species, such as Streptomyces cyanogenus S136, a known producer of Landomycin A.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low or non-existent. What are the potential causes?
Low yield is a common issue that can stem from several factors related to the culture conditions and the health of the microbial culture.
-
Suboptimal Fermentation Parameters: The physical and chemical environment of the fermentation is critical. Factors like pH, temperature, aeration, and agitation speed must be optimized for Streptomyces.[2] For many Streptomyces species, optimal antibiotic production occurs at temperatures between 28-30°C and a pH maintained around 7.0.[2][3][4]
-
Nutrient Limitation or Imbalance: The composition of the fermentation medium is crucial. Carbon, nitrogen, and phosphate sources directly influence secondary metabolite production.[5] High phosphate concentrations, for instance, can inhibit the production of some antibiotics.[2][5] The removal of key nutrients like glycerol or soybean meal has been shown to decrease antibiotic yield significantly.[5]
-
Poor Inoculum Quality: A healthy and active inoculum is essential for a successful fermentation. If the seed culture has low viability or is not in the correct growth phase, it will fail to perform well in the production vessel.
-
Genetic Instability of the Strain: High-producing strains can sometimes undergo mutations, leading to a decrease in antibiotic production over successive generations. It is crucial to maintain master cell banks and use a low number of passages for inoculum preparation.
-
Contamination: Contamination by other fast-growing bacteria or fungi can outcompete the producer strain for nutrients, leading to a sharp decline in yield.
Q2: The fermentation broth is foaming excessively. What should I do?
Foaming is an expected result of carbon dioxide formation during active fermentation.[6] However, excessive foaming can lead to loss of broth and create sterile boundary issues.
-
Mechanical Control: Use a foam breaker within the fermenter.
-
Chemical Control: Add a sterile antifoaming agent (e.g., silicone-based) in small, controlled amounts. Be cautious, as some antifoaming agents can affect microbial growth or downstream processing.
Q3: My fermentation seems to have stalled or is very sluggish. How can I troubleshoot this?
A stalled or sluggish fermentation is characterized by a slow-down or complete stop in substrate consumption and product formation before the key nutrients are depleted.[7]
-
Check Environmental Parameters: Ensure the temperature, pH, and dissolved oxygen levels are within the optimal range for your strain.[7][8] A drop in temperature can significantly slow down metabolic activity.[7]
-
Nutrient Deficiency: The initial medium may be deficient in a key nutrient required for the later stages of fermentation. A nutrient feed might be necessary.
-
Product Inhibition: High concentrations of this compound or other metabolic byproducts can be toxic or inhibitory to the producing organism.[9]
-
Shear Stress: Overly aggressive agitation can cause physical damage to the mycelia of Streptomyces, leading to reduced productivity.
Q4: I see unusual colors or growths on the surface of my culture. Is it contaminated?
Unusual growths, particularly on the surface, are often a sign of contamination.
-
Molds and Yeasts: Hairy or powdery growths (often green, black, or blue) are typically molds. A white film on the surface could be Kahm yeast.[10][11] If mold is present, the batch must be discarded due to the potential production of mycotoxins.[11]
-
Color Changes: While the production of orange-colored Landomycins will change the broth color, other unexpected color shifts could indicate contamination or a stress response.[1] It is best practice to perform microscopy and plating on selective media to identify the contaminant.
Logical Troubleshooting Workflow for Low this compound Yield
The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Caption: A step-by-step decision diagram for troubleshooting low this compound yield.
Quantitative Data: Fermentation Parameter Optimization
Optimizing fermentation parameters is a critical step in maximizing yield. The following table provides a summary of typical conditions for antibiotic production by Streptomyces species, which can serve as a starting point for this compound.
| Parameter | Typical Range | Optimized Example (S. rimosus)[3] | Notes |
| Temperature | 25 - 30°C | 28°C | Growth may be inhibited above 37°C.[2] |
| pH | 6.0 - 7.5 | 6.0 | pH control is crucial as it affects both production and stability.[2] |
| Incubation Time | 4 - 9 days | 8.5 days | Varies significantly with strain and media. |
| Inoculum Size | 2 - 10% (v/v) | 5.5% (v/v) | A low-quality inoculum will negate other optimizations. |
| Agitation Speed | 150 - 250 rpm | 200 rpm | Must be sufficient for mixing and oxygen transfer without causing excessive shear. |
Extraction & Purification Troubleshooting
This section addresses common issues that arise during the recovery and purification of this compound from the fermentation broth.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound after solvent extraction is very low. Why?
Poor recovery during the initial extraction step is often related to the partitioning of the compound between the aqueous and organic phases.
-
Incorrect pH: The pH of the aqueous phase is critical. For many antibiotics, adjusting the pH can significantly alter their solubility in the chosen organic solvent. Ensure the pH is optimized for this compound's chemical properties to favor partitioning into the organic solvent.
-
Inadequate Mixing: Insufficient mixing of the broth and solvent will lead to poor mass transfer and incomplete extraction. Ensure vigorous and sufficient contact time between the two phases.
-
Wrong Solvent Choice: Ethyl acetate is commonly used for Landomycins.[12] However, the polarity and selectivity of the solvent are key. If recovery is low, consider testing other solvents like butanol or chloroform, or using a solvent mixture.
-
Emulsion Formation: The presence of cells, proteins, and other biomolecules can lead to the formation of a stable emulsion at the solvent-aqueous interface, trapping the product. This can be resolved by centrifugation, adding salts, or adjusting the pH.
Q2: I'm having trouble purifying this compound using chromatography. The peaks are broad or the resolution is poor.
Chromatographic issues can be complex and depend on the specific technique being used (e.g., silica column, HPLC).
-
Column Overloading: Loading too much crude extract onto the column is a common cause of broad, poorly resolved peaks. Reduce the sample load.
-
Inappropriate Mobile Phase: The solvent system (mobile phase) may not be optimal for separating this compound from impurities. A gradient elution (gradually changing the solvent composition) may be required. For HPLC, systematically adjust the ratio of organic solvent to aqueous buffer.[13]
-
Column Contamination/Degradation: The column itself may be contaminated with precipitated material from previous runs or the stationary phase may have degraded. Implement a proper column washing protocol or replace the column if necessary.
-
Sample Preparation: The crude extract may contain particulates or compounds that are incompatible with the column. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection into an HPLC system.
Q3: The final purified product appears unstable and degrades quickly. How can I improve stability?
This compound, like many complex natural products, can be sensitive to light, temperature, and pH.
-
Temperature: Store purified samples at low temperatures (-20°C or -80°C). Perform all purification steps at reduced temperatures (e.g., in a cold room) if possible.
-
Light Exposure: Protect the compound from light by using amber vials or covering glassware with aluminum foil.
-
pH: The stability of the compound may be pH-dependent. Store it in a buffered solution at its optimal pH for stability.
-
Oxidation: If the molecule is sensitive to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon).
Generalized this compound Production & Extraction Workflow
This diagram illustrates the key stages from initial culture to the extraction of the crude product.
Caption: Overview of the this compound production and primary extraction process.
Genetic Regulation of Landomycin Production
Understanding the genetic regulation can open new avenues for strain improvement and troubleshooting production failures at a molecular level.
Caption: Simplified pathway showing activation of Landomycin biosynthesis by a regulatory gene.[14]
Experimental Protocols
Protocol 1: General Fermentation of Streptomyces cyanogenus
This protocol is a general guideline for the cultivation of S. cyanogenus for this compound production, based on common practices for Streptomyces.[12]
-
Seed Culture:
-
Production Culture:
-
Transfer the seed culture (5-10% v/v) into the production medium. A typical medium might contain sources like soybean meal, glucose, and various salts.[4]
-
Cultivate in a baffled flask or a controlled bioreactor at 28-30°C with agitation for 7-9 days.
-
If using a bioreactor, maintain a pH of ~7.0 and ensure adequate aeration.
-
-
Monitoring:
-
Withdraw samples aseptically every 24 hours to monitor cell growth (e.g., dry cell weight), pH, substrate consumption, and this compound production via HPLC or spectrophotometry.[12]
-
Protocol 2: this compound Solvent Extraction
This protocol outlines the primary recovery of this compound from the fermentation broth.[12]
-
Separation of Biomass:
-
Harvest the entire culture broth from the fermenter.
-
Separate the mycelium (biomass) from the supernatant by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration. The product may be in either the supernatant or the cells, or both.
-
-
Solvent Extraction:
-
Combine the supernatant and/or the resuspended cell pellet with an equal volume of ethyl acetate.
-
Adjust pH if necessary to optimize partitioning.
-
Mix vigorously for 30-60 minutes using a shaker or magnetic stirrer.
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.
-
Collect the upper organic (ethyl acetate) layer, which contains the this compound.
-
-
Concentration:
-
Dry the organic phase over anhydrous sodium sulfate to remove residual water.
-
Concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
-
Protocol 3: Quantification by HPLC
This protocol provides a general framework for analyzing this compound concentration. Specific parameters may need optimization.
| Parameter | Example Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13] |
| Mobile Phase | A gradient of Acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).[13] |
| Flow Rate | 1.0 mL/min.[13] |
| Detection | Monitor at the absorbance maximum for this compound (e.g., ~265 nm and 450 nm for Landomycins).[12] |
| Quantification | Prepare a standard curve using a purified this compound standard of known concentration. Calculate the concentration of unknown samples by comparing their peak area to the standard curve. |
References
- 1. Complete genome sequence of Streptomyces cyanogenus S136, producer of anticancer angucycline landomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 3. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 7. Troubleshooting Stuck or Sluggish Alcoholic Fermentations - Scott Laboratories [scottlab.com]
- 8. craftbrewersconference.com [craftbrewersconference.com]
- 9. Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects [mdpi.com]
- 10. mountainfeed.com [mountainfeed.com]
- 11. revolutionfermentation.com [revolutionfermentation.com]
- 12. researchgate.net [researchgate.net]
- 13. syncsci.com [syncsci.com]
- 14. Production of landomycins in Streptomyces globisporus 1912 and S cyanogenus S136 is regulated by genes encoding putative transcriptional activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Lanomycin solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Lanomycin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal compound isolated from Pycnidiophora dispersa.[1][2] Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] By blocking this enzyme, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to impaired membrane integrity and inhibition of fungal growth.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[3] It may also have limited solubility in other organic solvents like ethanol. For most cell-based assays, a concentrated stock solution is prepared in 100% DMSO and then diluted to the final working concentration in the aqueous culture medium.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
High concentrations of DMSO can be toxic to cells. Generally, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1% for most cell lines. Primary cells may be more sensitive. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: After diluting my DMSO stock solution of this compound into my aqueous medium, I observe precipitation. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm solutions: Gently warm both your this compound stock solution and the culture medium to 37°C before mixing.[3]
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of medium, first create an intermediate dilution in a smaller volume of medium or buffer. Then, add this intermediate dilution to the final volume.
-
Increase Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication in a water bath can help to redissolve the compound.[3]
-
Serum in Medium: If your experimental protocol allows, the presence of serum in the culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
Data Presentation
This compound Solubility
Precise quantitative solubility data for this compound in common solvents is not extensively published. The following table summarizes available information and provides general guidance. Researchers should determine the optimal solubility for their specific experimental conditions.
| Solvent | Solubility (at Room Temperature) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (reported stock solutions up to 40 mg/mL)[3] | The recommended solvent for preparing concentrated stock solutions. |
| Ethanol | Sparingly soluble | May be used for initial wetting of the compound, but DMSO is preferred for high concentration stocks. |
| Water | Insoluble / Very poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media (e.g., RPMI, DMEM) | Insoluble (will precipitate without a co-solvent like DMSO) | Final working concentrations are typically in the µg/mL range, achieved by diluting a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 309.4 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 309.4 g/mol * 1000 mg/g * 1 mL = 3.094 mg
-
-
-
Weighing:
-
Carefully weigh out approximately 3.1 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stored properly, DMSO stock solutions are stable for extended periods.[3]
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain. This should be adapted based on the specific fungus and laboratory standards (e.g., CLSI or EUCAST guidelines).
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the growth medium to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Serial Dilution of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve the desired concentration range for testing.
-
Ensure the final DMSO concentration in all wells (including the drug-free control) is consistent and non-toxic to the fungal cells.
-
-
Inoculation of the Plate:
-
Add the prepared fungal inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control well (fungal inoculum in medium with DMSO, no this compound) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the growth of the fungal species (e.g., 35°C) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow Diagram
References
Overcoming Lanomycin instability and degradation in storage
Disclaimer: Specific stability and degradation data for Lanomycin are limited in publicly available literature. The following information is based on the general properties of macrolide antibiotics and antifungal agents. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage and handling instructions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
There are conflicting recommendations for the storage of this compound powder. Some suppliers suggest room temperature for shipping and short-term storage.[1] However, for long-term stability, it is best practice for solid-form inhibitors to be stored at -20°C for up to three years.[2] Always consult the product-specific Certificate of Analysis (CoA) for the most accurate storage information.
Q2: How should I store this compound stock solutions?
For long-term stability, this compound stock solutions should be stored at -80°C and can be stable for over a year. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] For short-term use, stock solutions may be kept at 4°C for up to a week, but stability should be verified.
Q3: What are the likely causes of this compound degradation in my experiments?
Based on the behavior of similar macrolide antibiotics, this compound degradation can be triggered by several factors:
-
pH extremes: Macrolides are susceptible to degradation in both acidic and alkaline conditions.[3][4]
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.[3]
-
Light exposure: Some antifungal agents are sensitive to light and can undergo photodegradation.[5]
-
Elevated temperatures: Storing this compound at temperatures above those recommended can increase the rate of degradation.
-
Repeated freeze-thaw cycles: This can compromise the stability of stock solutions.[2]
Q4: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded, especially at lower temperatures. If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and vortexing. To avoid this, consider preparing stock solutions at a slightly lower concentration or using a different solvent system if compatible with your experimental setup.
Q5: Can I use water to prepare my this compound stock solution?
The solubility of this compound in aqueous solutions may be limited. It is common practice to first dissolve compounds like this compound in an organic solvent such as DMSO to create a high-concentration stock solution. This stock can then be further diluted in aqueous buffers or cell culture media to the desired final concentration.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Prepare fresh stock solutions from powder. 2. Ensure proper storage of stock solutions (-80°C, protected from light). 3. Avoid multiple freeze-thaw cycles by using aliquots. |
| Incorrect final concentration | 1. Verify all dilution calculations. 2. Calibrate pipettes to ensure accurate volume dispensing. |
| pH instability in assay buffer | 1. Check the pH of your experimental buffer. Macrolides can be unstable at acidic or alkaline pH.[3][4] 2. If possible, adjust the buffer to a neutral pH (around 7.0). |
| Interaction with other components in the media | 1. Review the composition of your media for any potential incompatibilities. |
Issue 2: Appearance of unknown peaks in my HPLC analysis of a this compound sample.
| Possible Cause | Troubleshooting Step |
| This compound degradation | 1. This is a strong indicator of degradation. Refer to the potential degradation pathways for macrolides (hydrolysis, oxidation). 2. Compare the chromatogram to a freshly prepared standard to identify potential degradation products. |
| Contamination of the sample or solvent | 1. Prepare fresh mobile phase and sample diluent. 2. Run a blank injection to check for system contamination. |
| Column degradation | 1. Flush the column with an appropriate solvent. 2. If the issue persists, replace the HPLC column. |
Quantitative Data on Macrolide Stability (Illustrative)
| Condition | Parameter | Value | Reference Compound(s) |
| pH | Half-life (t½) at pH 5 | ~ hours to days | Erythromycin, Azithromycin |
| Half-life (t½) at pH 7 | Stable for extended periods | Clarithromycin | |
| Half-life (t½) at pH 8.5 | ~ hours to days | Erythromycin, Azithromycin | |
| Temperature | Degradation Rate at 4°C | Low | General for macrolides |
| Degradation Rate at 25°C | Moderate | General for macrolides | |
| Degradation Rate at 40°C | High | General for macrolides | |
| Light | Photodegradation | Can occur, especially under UV light | Erythromycin |
| Oxidation | Degradation with H₂O₂ | Rapid | Roxithromycin |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
- Thermal Degradation: Place the solid this compound powder in a hot air oven at 70°C for 24, 48, and 72 hours. Also, heat the stock solution at 70°C for the same time intervals.
- Photolytic Degradation: Expose the solid this compound powder and the stock solution to direct sunlight and UV radiation (254 nm) for 24, 48, and 72 hours.
3. Sample Analysis:
- At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze using a stability-indicating HPLC method (see Protocol 2).
- Analyze a non-degraded this compound standard for comparison.
Protocol 2: Stability-Indicating HPLC Method for this compound (General Method)
This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its potential degradation products. Method validation should be performed according to ICH guidelines.[1][6][7][8][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).
-
Initial Gradient Example: 30% acetonitrile, increasing to 80% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a starting point could be around 210 nm, common for macrolides).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. hmrlabs.com [hmrlabs.com]
- 9. actascientific.com [actascientific.com]
Lanomycin assay interference and cross-reactivity in immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with lanomycin in immunoassays. While there is no specific documented evidence of this compound causing widespread assay interference, this guide addresses potential challenges based on the general principles of small molecule interactions in immunoassays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you might encounter during your experiments.
Issue 1: Higher-than-expected signal or false positives
Possible Cause: The antibody may be cross-reacting with this compound or a structurally similar molecule in the sample matrix. In a competitive immunoassay format, this could also be due to this compound preventing the binding of the labeled analyte to the antibody.
Troubleshooting Steps:
-
Review Assay Specificity:
-
Action: Check the antibody datasheet for any known cross-reactivities.
-
Expected Outcome: The datasheet may list compounds that could interfere with the assay.
-
-
Perform a Spike and Recovery Experiment:
-
Action: Add a known concentration of this compound to a sample matrix that does not contain the target analyte.
-
Expected Outcome: If the signal increases, it suggests that this compound is being detected by the antibody.
-
-
Cross-Reactivity Testing:
-
Action: Test for cross-reactivity with structurally similar molecules. A detailed protocol is provided below.
-
Expected Outcome: This will help determine if the interference is specific to this compound or a broader class of molecules.
-
Experimental Protocol: Cross-Reactivity Testing in a Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with the capture antibody diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Preparation of Competitors: Prepare serial dilutions of this compound and other potentially cross-reacting compounds in the assay buffer.
-
Competition Step: Add the prepared competitor solutions to the wells, followed by the addition of the enzyme-labeled target analyte. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Analyte / IC50 of this compound) x 100
Issue 2: Lower-than-expected signal or false negatives
Possible Cause: this compound may be interfering with the antibody-antigen binding, or it could be affecting the enzyme activity in an ELISA.
Troubleshooting Steps:
-
Serial Dilution:
-
Action: Perform serial dilutions of your sample.
-
Expected Outcome: If an interfering substance is present, you may observe a non-linear relationship between the dilution factor and the measured concentration. The interference effect should diminish at higher dilutions.
-
-
Matrix Effect Evaluation:
-
Action: Compare the results of samples diluted in the standard assay buffer versus a matrix-matched buffer.
-
Expected Outcome: A significant difference in results indicates a matrix effect, which could be caused by this compound or other components in the sample.
-
-
Check for Enzyme Inhibition:
-
Action: In an ELISA, run a control where this compound is added directly to the substrate solution with the enzyme.
-
Expected Outcome: If the signal is reduced compared to a control without this compound, it suggests direct inhibition of the enzyme.
-
Issue 3: High variability between replicate wells
Possible Cause: This can be due to poor mixing, pipetting errors, or inconsistent coating of the microplate.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of this compound or other reagents.
-
Ensure Thorough Mixing: Properly mix all reagents and samples before adding them to the wells.
-
Check Plate Coating: Ensure the microplate is coated evenly and that the coating antibody is at an optimal concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antifungal compound produced by Pycnidiophora dispersa.[1] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis in fungi.[2]
Q2: Has this compound been reported to interfere with immunoassays?
A2: Currently, there are no specific studies in the public domain that document interference of this compound in immunoassays. However, small molecules can potentially interfere in immunoassays through various mechanisms.[3][4][5]
Q3: What types of immunoassay interference are possible with a small molecule like this compound?
A3: Potential interferences include:
-
Cross-reactivity: The assay antibody may bind to this compound if it shares structural similarities with the target analyte.[6][7]
-
Non-specific binding: this compound might bind to assay components, such as the plate surface or antibodies, in a non-specific manner.
-
Enzyme modulation: In enzyme-linked immunosorbent assays (ELISAs), this compound could potentially inhibit or enhance the activity of the reporter enzyme.
Q4: How can I minimize potential interference from this compound in my immunoassay?
A4: Consider the following strategies:
-
Use of Blocking Agents: Employing effective blocking agents, such as bovine serum albumin (BSA) or casein, can help reduce non-specific binding.[5]
-
Sample Dilution: Diluting the sample can often mitigate the effects of interfering substances.[6]
-
Assay Optimization: Optimizing incubation times, temperatures, and reagent concentrations can improve assay specificity.
-
Alternative Assay Formats: If interference is suspected, consider using an alternative assay format or a different antibody pair.
Q5: Are there any molecules structurally similar to this compound that I should be aware of for potential cross-reactivity?
A5: While specific cross-reactants for this compound antibodies are not documented, you should consider other polyketide-derived molecules or compounds with similar functional groups when assessing potential cross-reactivity. The structure of this compound is available in public databases like PubChem (CID 6438743).[8]
Data Summary
The following tables provide hypothetical data to illustrate how to present results from troubleshooting experiments.
Table 1: Hypothetical Cross-Reactivity of an Anti-Analyte X Antibody with this compound and Related Compounds.
| Compound | IC50 (nM) | % Cross-Reactivity |
| Analyte X | 10 | 100% |
| This compound | 500 | 2% |
| Compound A | 1000 | 1% |
| Compound B | >10,000 | <0.1% |
Table 2: Effect of Different Blocking Agents on Non-Specific Binding in the Presence of this compound.
| Blocking Agent | Signal (OD450) with this compound | Signal (OD450) without this compound | % Reduction in Non-Specific Binding |
| 1% BSA | 0.250 | 0.100 | 60% |
| 3% BSA | 0.150 | 0.090 | 40% |
| 1% Casein | 0.120 | 0.085 | 29% |
| Commercial Blocker | 0.105 | 0.080 | 24% |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Potential mechanism of this compound interference in a competitive ELISA.
Caption: General workflow for troubleshooting suspected immunoassay interference.
Caption: Decision tree for selecting an assay format for small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elgalabwater.com [elgalabwater.com]
- 5. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. This compound | C17H27NO4 | CID 6438743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Lanomycin Resistance in Candida Species
Disclaimer: As of late 2025, specific research on resistance mechanisms to lanomycin in Candida species is not extensively documented in publicly available literature. However, this compound is known to inhibit lanosterol 14-alpha-demethylase (Erg11p), the same target as azole antifungals.[1] Therefore, the troubleshooting guides and experimental protocols provided herein are based on established resistance mechanisms to azoles and other antifungals in Candida, which are the most probable mechanisms of resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My Candida isolate is showing a high Minimum Inhibitory Concentration (MIC) for this compound. What are the likely resistance mechanisms?
A1: Based on its mode of action, high this compound MICs in Candida are likely due to one or more of the following mechanisms, which are well-documented for azole antifungals:
-
Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-alpha-demethylase enzyme, reducing this compound's binding affinity.[2][3][4]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or Major Facilitator Superfamily (MFS) transporters (e.g., MDR1) can actively pump this compound out of the cell, reducing its intracellular concentration.[5][6][7]
-
Upregulation of the Target Enzyme: Increased expression of the ERG11 gene, often driven by gain-of-function mutations in transcription factors like UPC2, can lead to higher levels of the target enzyme, requiring more drug to achieve inhibition.[8][9]
-
Biofilm Formation: Candida species growing in a biofilm are often more resistant to antifungal agents.[10][11][12] The extracellular matrix of the biofilm can restrict drug penetration, and cells within the biofilm may be in a physiological state that is less susceptible to the drug's effects.[13]
Q2: How can I begin to investigate the mechanism of this compound resistance in my Candida isolate?
A2: A logical first step is to perform antifungal susceptibility testing (AST) to confirm the resistance phenotype. Subsequently, you can investigate the most common mechanisms. A recommended workflow would be:
-
Confirm the this compound MIC using a standardized method like broth microdilution.
-
Use molecular techniques such as quantitative real-time PCR (qRT-PCR) to assess the expression levels of ERG11 and key efflux pump genes (CDR1, CDR2, MDR1).
-
Sequence the ERG11 gene to identify any potential mutations.
-
Evaluate the isolate's ability to form biofilms.
Q3: Can resistance to other antifungal agents, like fluconazole, predict resistance to this compound?
A3: Given that this compound and azoles share the same molecular target, there is a high probability of cross-resistance.[1] An isolate with known resistance to fluconazole due to ERG11 mutations or efflux pump overexpression is likely to exhibit reduced susceptibility to this compound. However, this should be confirmed experimentally through susceptibility testing.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density (e.g., 0.5 McFarland standard). |
| Media and Incubation | Use standardized RPMI 1640 medium and incubate at 35°C for 24-48 hours.[14][15] Inconsistent incubation times can affect results. |
| "Trailing" Effect | For agents targeting ergosterol synthesis, a "trailing" phenomenon (reduced but persistent growth at supra-MIC concentrations) can occur.[16] The MIC should be read as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control.[14] |
| This compound Stock Solution | Ensure the this compound stock solution is properly prepared, stored, and not expired. Perform serial dilutions accurately. |
Issue 2: No Significant Upregulation of Efflux Pump Genes Despite a Resistant Phenotype
| Potential Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The primary resistance mechanism may not be efflux pump-mediated. Proceed to sequence the ERG11 gene to check for target site mutations. |
| Timing of RNA Extraction | Gene expression can be transient. Ensure RNA is extracted from cells exposed to a sub-inhibitory concentration of this compound for an appropriate duration to induce gene expression. |
| Primer/Probe Efficiency | Verify the efficiency of your qRT-PCR primers and probes for the target genes. Run a standard curve to ensure accurate quantification. |
| Post-Transcriptional Regulation | Resistance could be mediated by post-transcriptional or post-translational modifications affecting efflux pump activity, which would not be detected by qRT-PCR. |
Data Presentation
Table 1: Example Antifungal Susceptibility Testing (AST) Data Template
| Candida Isolate | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Interpretation (this compound) |
| C. albicans SC5314 (Wild-Type) | ||||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 | ||||
| Clinical Isolate 3 | ||||
| Interpretation (Susceptible, Intermediate, Resistant) would depend on the establishment of species-specific clinical breakpoints for this compound, which are not yet available. |
Table 2: Example qRT-PCR Data Summary Template
| Candida Isolate | Treatment | Relative Fold Change in Gene Expression (Normalized to Housekeeping Gene) | |||
| ERG11 | CDR1 | CDR2 | MDR1 | ||
| Wild-Type | No Drug Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Wild-Type | This compound (0.5x MIC) | ||||
| Resistant Isolate | No Drug Control | ||||
| Resistant Isolate | This compound (0.5x MIC) |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
-
Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Suspend several colonies of the Candida isolate in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the positive growth control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment: Grow Candida isolates to mid-log phase in a suitable broth (e.g., YPD). Expose one set of cultures to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 2-4 hours). Maintain a parallel untreated culture as a control.
-
RNA Extraction: Harvest the cells by centrifugation and perform total RNA extraction using a commercial kit or a standard method like hot acid phenol-chloroform extraction. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for your target genes (ERG11, CDR1, CDR2, MDR1) and a reference/housekeeping gene (e.g., ACT1, TEF1).
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated controls.
Visualizations
Caption: this compound targets Erg11p, a key enzyme in the ergosterol pathway.
Caption: Workflow for investigating potential this compound resistance mechanisms.
Caption: Interplay of key mechanisms conferring resistance to this compound.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 4. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions [frontiersin.org]
- 10. Biofilm: Structure, Antifungal Resistance, Proteomics and Genomics of Candida Species | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Biofilm Formation by the Fungal Pathogen Candida albicans: Development, Architecture, and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Lanomycin Therapeutic Index Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to improve the therapeutic index of Lanomycin, an antifungal compound. This compound exerts its effect by inhibiting the cytochrome P-450 enzyme lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] This mechanism is similar to that of azole and bis-triazole antifungal agents.[1][2] This resource offers troubleshooting guides for common experimental challenges, detailed protocols for key assays, and strategies to enhance the compound's efficacy and safety profile.
Frequently Asked Questions (FAQs)
1. What is the primary challenge in optimizing the therapeutic index of this compound?
The main challenge lies in achieving high selectivity for the fungal lanosterol 14α-demethylase (CYP51) over its human ortholog and other human cytochrome P450 enzymes. Inhibition of human CYP enzymes can lead to drug-drug interactions and potential toxicity, narrowing the therapeutic window.
2. What are the most promising strategies for improving this compound's therapeutic index?
Key strategies focus on enhancing drug delivery to the site of infection while minimizing systemic exposure. These include:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanocarriers like liposomes, polymeric nanoparticles, or dendrimers can improve its solubility, stability, and pharmacokinetic profile.[3] These systems can be designed for targeted release at the site of infection, thereby reducing systemic toxicity.
-
Prodrug Approaches: Modifying the this compound molecule into an inactive prodrug that is selectively activated at the fungal site can increase its specificity and reduce off-target effects.
-
Combination Therapy: Using this compound in conjunction with other antifungal agents that have different mechanisms of action can create synergistic effects, allowing for lower, less toxic doses of each compound.
3. How can I assess the potential for off-target effects of this compound derivatives?
In vitro cytochrome P450 (CYP) inhibition assays are crucial for evaluating the potential for drug-drug interactions. These assays measure the inhibitory effect of a compound on major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). A high IC50 value in these assays suggests a lower potential for off-target effects.
4. What are the initial steps for evaluating the cytotoxicity of new this compound formulations?
The MTT assay is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay can be used to determine the 50% cytotoxic concentration (CC50) of a compound on various mammalian cell lines, providing a measure of its potential toxicity.
Troubleshooting Guides
MTT Assay for Cytotoxicity
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells | - Contaminated media or reagents.- Phenol red in the media. | - Use fresh, sterile media and reagents.- Use media without phenol red for the assay. |
| Low absorbance readings | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase incubation time with the solubilization solution and ensure thorough mixing. |
| Inconsistent results between wells | - Uneven cell seeding.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette for consistency. |
Cytochrome P450 (CYP) Inhibition Assay
| Issue | Possible Cause | Solution |
| High variability in enzyme activity | - Inconsistent incubation times or temperatures.- Degradation of CYP enzymes. | - Use a temperature-controlled incubator and a precise timer.- Store microsomes or recombinant enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. |
| False-positive or false-negative results | - The test compound has inherent fluorescence.- Non-specific binding of the compound to the assay components. | - Run a control with the test compound alone to check for fluorescence.- Consider using an alternative detection method, such as LC-MS/MS. |
| IC50 values are not reproducible | - Incorrect concentration of the test compound.- Issues with the solvent used to dissolve the compound. | - Verify the stock solution concentration.- Ensure the final solvent concentration in the assay does not inhibit enzyme activity (typically ≤1%). |
Quantitative Data
While extensive quantitative data for this compound is not publicly available, the following tables provide representative data for its in vitro antifungal activity and for other lanosterol 14α-demethylase inhibitors, which can serve as a benchmark for experimental work.
Table 1: In Vitro Antifungal Activity of this compound
| Organism | MIC (µg/mL) |
| Candida albicans | 1.6 |
| Candida tropicalis | 3.1 |
| Candida parapsilosis | 1.6 |
| Trichophyton mentagrophytes | 0.8 |
| Trichophyton rubrum | 1.6 |
| Microsporum canis | 0.8 |
Source: Adapted from "this compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity."
Table 2: Comparative IC50 Values of Azole Antifungals against Candida albicans CYP51
| Compound | IC50 (µM) |
| Ketoconazole | 0.039 |
| Miconazole | 0.047 |
| Clotrimazole | 0.091 |
| Itraconazole | 0.14 |
| Fluconazole | 0.30 |
Source: Adapted from a study on the comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles.[4]
Table 3: Cytotoxicity of Azole Antifungals on Human Cells
| Compound | Cell Line | CC50 (µM) |
| Ketoconazole | HepG2 | >200 |
| Miconazole | HepG2 | ~100 |
| Clotrimazole | HepG2 | ~50 |
| Itraconazole | Human CFU-GM | 0.78 |
| Fluconazole | Human CFU-GM | >326 |
Source: Adapted from studies on the cytotoxicity of azole derivatives and their effects on human granulocyte-macrophage progenitor cells.[5][6]
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of a compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the cells.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric Method)
Objective: To determine the IC50 of a compound against a specific human CYP isoform.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4)
-
Fluorogenic CYP substrate
-
NADPH regenerating system
-
Incubation buffer
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the incubation buffer.
-
In a 96-well plate, add the incubation buffer, NADPH regenerating system, and the test compound or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for the optimized reaction time.
-
Stop the reaction by adding a suitable stop solution.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
Lanomycin Production Scalability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the challenges of scaling up Lanomycin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary producing organism?
This compound is an antifungal compound with noted activity against various Candida species and dermatophytes.[1] It belongs to the landomycin family of angucycline polyketides and is primarily produced by actinobacteria of the genus Streptomyces.[2]
Q2: What are the main challenges in scaling up this compound production?
Like many secondary metabolites produced by Streptomyces, scaling up this compound production faces several hurdles. These often include low yields due to complex regulatory pathways, difficulties in maintaining optimal growth and production conditions in large-scale fermenters, and challenges in developing efficient and scalable purification processes.[3]
Q3: Are there known regulatory genes that control this compound biosynthesis?
Yes, the biosynthesis of landomycins is regulated by specific genes within the biosynthetic gene cluster (BGC). For instance, in Streptomyces cyanogenus S136, the regulatory genes lanI and lndI have been identified as encoding putative transcriptional activators that influence the production of landomycins.[4] Manipulation of these regulatory elements is a key strategy for enhancing production.
Q4: What are the key nutritional factors that influence this compound production?
The production of secondary metabolites in Streptomyces is highly sensitive to the composition of the culture medium.[2] Carbon and nitrogen sources are particularly critical. For many Streptomyces species, glucose can sometimes be repressive to secondary metabolite production, while more slowly metabolized carbon sources like starch or glycerol may be preferable.[5] Nitrogen sources such as soybean meal and specific amino acids have also been shown to influence antibiotic yields.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | - Inappropriate fermentation medium composition.- Suboptimal pH, temperature, or aeration.- Contamination of the culture.- Degeneration of the producer strain. | - Screen different carbon and nitrogen sources.- Optimize physical parameters using a design of experiments (DoE) approach.- Ensure strict aseptic techniques during all stages.- Use a freshly prepared spore stock for inoculation. |
| Inconsistent batch-to-batch production | - Variability in inoculum quality.- Inconsistent media preparation.- Fluctuations in fermenter operating conditions. | - Standardize inoculum preparation, including spore concentration and age.- Use high-quality, consistent sources for media components.- Implement robust process monitoring and control for pH, temperature, and dissolved oxygen. |
| Foaming in the fermenter | - High concentration of proteins or other surface-active compounds in the medium (e.g., soybean meal).- High agitation and aeration rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation or as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply. |
| Poor cell growth or pellet formation | - Inadequate nutrient availability.- Shear stress from high agitation speeds.- Presence of inhibitory substances. | - Ensure the medium provides all necessary macro- and micronutrients.- Optimize the agitation speed to balance mixing and shear forces.- Test for and remove any potential inhibitory compounds from the media components. |
| Difficulty in extracting this compound from the fermentation broth | - Inefficient cell lysis (if intracellular).- Poor partitioning into the chosen solvent. | - Test different cell disruption methods (e.g., sonication, high-pressure homogenization).- Screen a range of organic solvents with varying polarities for optimal extraction. |
| Low purity after initial purification steps | - Co-extraction of other metabolites with similar properties.- Ineffective separation by the chosen chromatography method. | - Optimize the extraction solvent and conditions to improve selectivity.- Employ orthogonal purification techniques (e.g., ion-exchange followed by reverse-phase chromatography). |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for this compound Production
This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.
-
Inoculum Preparation:
-
Prepare a spore stock of the Streptomyces strain by growing it on a suitable agar medium (e.g., ISP Medium 4) until sporulation is complete.
-
Harvest the spores by gently scraping the surface of the agar and suspending them in sterile water with 20% glycerol.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Store the spore suspension at -80°C.
-
For inoculum, add 1 mL of the spore stock to 50 mL of a seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium. A starting point could be a medium containing (per liter): 40 g glycerol, 30 g soybean meal, 5 g CaCO₃, and 4 g NH₄Cl. Adjust the initial pH to 7.0.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in a fermenter at 28-30°C with controlled pH (maintained at 7.0) and dissolved oxygen (maintained above 20% saturation through aeration and agitation).
-
Run the fermentation for 7-10 days.
-
Monitor this compound production periodically by taking samples and analyzing them using HPLC.
-
Protocol 2: Purification of this compound
This protocol outlines a general approach for purifying this compound from the fermentation broth.
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant and the mycelial cake separately with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Purification (Solid-Phase Extraction):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column with a series of solvents with increasing polarity (e.g., water-methanol gradients) to remove impurities.
-
Elute the this compound-containing fraction with a higher concentration of the organic solvent.
-
-
Chromatographic Purification:
-
Further purify the active fraction using column chromatography. A common sequence is:
-
Ion-Exchange Chromatography: To separate compounds based on charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Using a C18 column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to achieve high purity.
-
-
Collect fractions and analyze for the presence and purity of this compound using HPLC and mass spectrometry.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 15.2 |
| Glycerol | 7.2 | 45.8 |
| Soluble Starch | 6.8 | 38.5 |
| Maltose | 8.1 | 22.1 |
Table 2: Effect of pH on this compound Production
| Controlled pH | Biomass (g/L) | This compound Yield (mg/L) |
| 6.0 | 5.9 | 25.3 |
| 6.5 | 6.8 | 39.1 |
| 7.0 | 7.2 | 46.5 |
| 7.5 | 7.0 | 41.8 |
Visualizations
Caption: Experimental workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified overview of Landomycin biosynthesis regulation.
References
- 1. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landomycin biosynthesis and its regulation in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Lanomycin in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Lanomycin in cellular models. Our goal is to help you achieve more accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is primarily characterized as an antifungal agent.[1] While its precise molecular target in mammalian cells is not extensively documented in publicly available literature, its antifungal properties suggest it may interfere with pathways essential for fungal survival that have orthologs in mammalian cells, such as cell wall synthesis, membrane integrity, or specific metabolic pathways.
Q2: I am observing unexpected cytotoxicity in my cell line at concentrations where the on-target effect is not yet optimal. What could be the cause?
This is a common indication of off-target effects. This compound may be interacting with unintended cellular targets that regulate cell viability and proliferation. We recommend performing a dose-response curve to determine the IC50 for cytotoxicity and comparing it to the EC50 of your desired on-target effect. A narrow therapeutic window between these two values suggests significant off-target toxicity.
Q3: My downstream signaling readouts are inconsistent or show activation of unexpected pathways. How can I troubleshoot this?
Inconsistent or unexpected signaling events are classic signs of off-target activity. This compound might be activating or inhibiting kinases or other signaling molecules that are not its primary target.[2] To address this, we suggest:
-
Performing a broader pathway analysis: Use techniques like phospho-kinase arrays or RNA sequencing to get a global view of the signaling changes induced by this compound.
-
Using a more specific inhibitor: If a known off-target is identified, co-treatment with a specific inhibitor for that target can help rescue the phenotype.
-
Titrating the concentration: Lowering the concentration of this compound may help to favor the on-target effect.
Q4: How can I confirm that the phenotype I am observing is a direct result of this compound's on-target activity?
Target validation is crucial. Several strategies can be employed:
-
Chemical genetics: Use a structurally related but inactive analog of this compound as a negative control. If this analog does not produce the same phenotype, it strengthens the evidence for on-target activity.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target. If this compound's effect is diminished in these cells, it confirms on-target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to demonstrate direct binding of this compound to its intended target in a cellular context.[4]
Troubleshooting Guides
Issue 1: High Background or Poor Signal-to-Noise Ratio in Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a detailed dose-response curve with a wide range of concentrations. | Identification of an optimal concentration with a clear therapeutic window. |
| Assay Interference | Run a control with this compound in a cell-free assay system to check for direct interference with assay components (e.g., fluorescence quenching). | No interference in the cell-free system, indicating the effect is cell-based. |
| Solvent Effects | Test the effect of the vehicle (e.g., DMSO) alone at the same final concentration used for this compound. | The vehicle control shows no significant effect on the assay readout. |
Issue 2: Discrepancy Between In Vitro and Cellular Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Use cell permeability assays (e.g., PAMPA) or directly measure intracellular concentrations of this compound using LC-MS. | Confirmation of sufficient intracellular accumulation of the compound. |
| Metabolic Instability | Incubate this compound with liver microsomes or cell lysates and measure its degradation over time. | This compound demonstrates sufficient stability in a cellular environment. |
| Efflux Pump Activity | Co-treat cells with known efflux pump inhibitors (e.g., verapamil) and this compound. | An increase in this compound's potency in the presence of the inhibitor suggests it is a substrate for efflux pumps. |
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Parameter | On-Target Pathway (e.g., Fungal-related Pathway X) | Off-Target Pathway (e.g., Mammalian Kinase Y) | Cytotoxicity |
| EC50 / IC50 | 1 µM | 15 µM | 25 µM |
| Therapeutic Window | 15x (relative to off-target) | - | - |
| Observed Effect | Inhibition of Pathway X | Unintended phosphorylation of Substrate Z | Apoptosis |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and plot the percentage of viable cells against the log of this compound concentration to determine the IC50 for cytotoxicity. Compare this to the EC50 for the on-target effect obtained from a relevant functional assay.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
-
gRNA Design: Design and validate two to three different guide RNAs targeting the gene of the putative target of this compound.
-
Transfection: Transfect the cells with Cas9 nuclease and the validated gRNAs.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Confirm target protein knockout in selected clones by Western blot or qPCR.
-
Functional Assay: Treat both wild-type and knockout cells with a dose range of this compound and perform the on-target functional assay.
-
Data Analysis: A significant rightward shift in the dose-response curve in the knockout cells compared to wild-type cells confirms that the observed activity is mediated through the intended target.
Visualizations
Caption: Hypothetical signaling of this compound's on- and off-target effects.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of Lanomycin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of Lanomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an antifungal compound produced by Pycnidiophora dispersa. It exhibits activity against various Candida species and dermatophytes.[1] Due to its chemical structure, this compound is a hydrophobic molecule with poor aqueous solubility, which presents a significant challenge for achieving adequate systemic exposure in in vivo studies.
Q2: What is the mechanism of action of this compound?
This compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death. This mechanism is similar to that of azole antifungal drugs.
Q3: Why is enhancing the bioavailability of this compound important for in vivo studies?
For in vivo studies to yield meaningful and reproducible results, the test compound must reach the systemic circulation in sufficient concentrations to exert its pharmacological effect. The poor aqueous solubility of this compound limits its dissolution in the gastrointestinal tract, leading to low and variable absorption and, consequently, low bioavailability. Enhancing its bioavailability is crucial for accurately assessing its efficacy and safety in animal models.
Q4: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of hydrophobic compounds. These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution. Hot-melt extrusion is a common technique for preparing solid dispersions.[4][5]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and absorption.[6]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound by forming inclusion complexes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| High variability in plasma concentrations between animals. | Poor and erratic absorption due to low solubility. Precipitation of the compound in the gastrointestinal tract. Inconsistent dosing due to formulation instability. | 1. Optimize Formulation: Develop a robust formulation to enhance solubility and dissolution (e.g., SEDDS, solid dispersion). 2. Ensure Homogeneity: For suspensions, ensure the formulation is uniformly suspended before and during administration. 3. Control Dosing Technique: Use precise oral gavage techniques to ensure accurate and consistent administration. |
| Low or undetectable plasma concentrations of this compound. | Insufficient oral bioavailability. Rapid first-pass metabolism. The chosen formulation is not effectively enhancing absorption. | 1. Increase Dose (with caution): If toxicity is not a concern, a higher dose may lead to detectable plasma levels. 2. Change Formulation Strategy: If a simple suspension was used, try a more advanced formulation like a lipid-based system or a solid dispersion. 3. Consider Alternative Routes: If oral bioavailability remains a major hurdle, consider parenteral administration routes (e.g., intravenous, intraperitoneal) for initial proof-of-concept studies, keeping in mind that this will bypass first-pass metabolism. |
| Precipitation of this compound in the formulation upon dilution or storage. | The drug concentration exceeds its solubility in the vehicle. The formulation is thermodynamically unstable. | 1. Determine Solubility Limits: Experimentally determine the saturation solubility of this compound in your chosen vehicle. 2. Use Co-solvents: Incorporate co-solvents (e.g., PEG 300, DMSO) to improve solubility. Note that the concentration of co-solvents should be carefully controlled to avoid toxicity.[2] 3. Prepare Fresh Formulations: For formulations with limited stability, prepare them immediately before administration. |
| Adverse events in animals (e.g., gastrointestinal distress, lethargy). | Toxicity of this compound itself. Toxicity of the formulation excipients. High concentration of surfactants or co-solvents. | 1. Conduct a Dose-Ranging Study: Determine the maximum tolerated dose (MTD) of this compound in your chosen vehicle. 2. Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to assess its potential toxicity. 3. Select GRAS Excipients: Use excipients that are "Generally Regarded As Safe" (GRAS) at the intended concentrations. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₇NO₄ | [7] |
| Molecular Weight | 309.4 g/mol | [7] |
| Computed XLogP3-AA | 2.4 | [7] |
| Aqueous Solubility | Poor (experimentally undetermined) | Inferred from hydrophobic structure |
Comparative Bioavailability of Itraconazole Formulations (as a proxy for this compound)
Itraconazole is a BCS Class II antifungal drug with poor aqueous solubility, making it a relevant model for this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₄₈h (ng·h/mL) | Relative Bioavailability Increase (vs. Crystalline Drug) | Source |
| Crystalline Itraconazole | Not Detected | - | - | - | [4] |
| Sporanox® (Commercial Formulation) | 167.8 ± 53.4 | 2.8 | 1073.9 ± 314.7 | - | [4] |
| Solid Dispersion Pellets | 1073.9 ± 314.7 | 2.0 | 2969.7 ± 720.6 | ~2.8-fold | [4] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Hot-Melt Extrusion (HME)
This protocol is adapted from a study on itraconazole, a poorly soluble antifungal.[4]
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (Kollidon® VA 64) or similar polymer
-
Hot-melt extruder
-
Mill
Procedure:
-
Blending: Physically mix this compound and the polymer in a 1:3 ratio (w/w).
-
Extrusion: Feed the mixture into the hot-melt extruder. The processing temperature will need to be optimized based on the thermal properties of this compound and the chosen polymer (typically in the range of 130-180°C).
-
Cooling and Milling: Allow the extrudate to cool to room temperature. Mill the extrudate into a fine powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and amorphicity (using techniques like DSC and XRD).
-
Formulation for In Vivo Studies: The resulting powder can be suspended in an appropriate vehicle (e.g., 0.5% w/v methylcellulose) for oral administration.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general method for preparing SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
High-shear homogenizer or microfluidizer
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or microfluidization. The number of cycles and pressure will need to be optimized to achieve the desired particle size.
-
Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
-
Formulation for In Vivo Studies: The SLN dispersion can be administered directly by oral gavage.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Caption: Signaling pathway illustrating this compound's inhibition of ergosterol biosynthesis.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and testing formulations to enhance this compound's bioavailability.
Logical Relationship for Troubleshooting In Vivo Studies
Caption: Troubleshooting logic for addressing low or variable in vivo exposure of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H27NO4 | CID 6438743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Lanomycin and Fluconazole: A Comparative Analysis of Efficacy Against Resistant Candida
For Immediate Release
In the landscape of antifungal therapeutics, the growing prevalence of resistance in Candida species, a common cause of opportunistic fungal infections, necessitates a continuous evaluation of existing and novel therapeutic agents. This guide provides a detailed comparison of lanomycin and the widely used antifungal, fluconazole, with a focus on their efficacy against resistant Candida strains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
Fluconazole, a triazole antifungal, has long been a first-line treatment for candidiasis. However, its efficacy is increasingly compromised by the emergence of resistant strains. This compound, an antifungal agent isolated from Pycnidiophora dispersa, presents a potential alternative. Both agents are understood to target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. This guide synthesizes the available data on their mechanisms of action, resistance profiles, and comparative efficacy, highlighting the urgent need for further research into this compound as a viable clinical option.
Data Presentation: Comparative Efficacy
While extensive data exists for fluconazole against various Candida species, comparative quantitative data for this compound, particularly against fluconazole-resistant strains, is limited in publicly available literature. The following tables summarize the known efficacy of fluconazole and highlight the data gap for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species
| Candida Species | Fluconazole MIC Range (μg/mL) | Fluconazole MIC₅₀ (μg/mL) | Fluconazole MIC₉₀ (μg/mL) | Resistance Rate (%) |
| C. albicans | 0.25 - >128[1][2] | 0.5[3] | 32[3] | ~5.2[4] |
| C. glabrata | 0.12 - >256 | 8 | 32 | 11-13 |
| C. parapsilosis | 0.12 - 64 | 1 | 4 | 2-6 |
| C. tropicalis | 0.25 - >64 | 1 | 4 | 4-9 |
| C. krusei | 16 - >64 | 64 | >64 | Intrinsically Resistant |
Note: MIC values can vary depending on the study and geographical location. The data presented is a general representation from multiple sources.
Table 2: Efficacy Data for this compound against Candida Species
| Candida Species | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) |
| Candida spp. | Data not available | Data not available | Data not available |
The lack of publicly available, peer-reviewed data on the MIC of this compound against a significant number of clinical Candida isolates, especially fluconazole-resistant strains, is a critical knowledge gap.
Mechanisms of Action and Resistance
Fluconazole
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[4][5][6] This enzyme is a key component in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which disrupts the fungal cell membrane and inhibits fungal growth.[4][5]
Resistance to fluconazole in Candida species is a multifactorial phenomenon and can arise through several mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for fluconazole.[1][7]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher levels of lanosterol 14α-demethylase, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) leads to the active pumping of fluconazole out of the fungal cell, reducing its intracellular concentration.[7][8][9]
-
Development of Bypass Pathways: Alterations in the sterol biosynthesis pathway can allow the fungus to survive with a modified sterol composition in the cell membrane.[7]
This compound
Signaling Pathways
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A document.
1. Inoculum Preparation:
-
Candida isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of fluconazole and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or spectrophotometrically.
Conclusion and Future Directions
To address this knowledge gap, future research should prioritize:
-
In-depth in vitro studies: Comprehensive testing of this compound against a large panel of fluconazole-resistant clinical Candida isolates is crucial to determine its spectrum of activity and MIC distribution.
-
Mechanism of action studies: Detailed biochemical and genetic studies are needed to confirm that this compound's primary target is lanosterol 14α-demethylase and to investigate its interaction with fluconazole-resistant forms of the enzyme.
-
Resistance development studies: Investigating the potential for and mechanisms of resistance development to this compound in Candida will be critical for assessing its long-term viability as a therapeutic agent.
-
In vivo efficacy studies: Preclinical studies in animal models of candidiasis are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
A thorough investigation into these areas will be instrumental in determining whether this compound can be developed into a valuable addition to the antifungal armamentarium for combating resistant Candida infections.
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reviberoammicol.com [reviberoammicol.com]
- 4. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 5. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Antifungals: The Well-Trodden Path of Itraconazole Versus the Faint Trail of Lanomycin
In the landscape of antifungal drug discovery, some compounds become cornerstones of therapy, backed by decades of research and clinical use, while others remain intriguing footnotes in scientific literature. This guide provides a comparative analysis of two such agents: itraconazole, a widely used triazole antifungal, and Lanomycin, a lesser-known natural product. Both compounds share a common mechanism of action, yet their journeys from discovery to potential clinical application have been vastly different. This analysis is aimed at researchers, scientists, and drug development professionals, offering a perspective on a well-established drug alongside a compound that, despite its early promise, has not been the subject of significant subsequent research.
At a Glance: Key Differences
| Feature | This compound | Itraconazole |
| Class | Polyene-like macrolide | Triazole |
| Source | Natural product from Pycnidiophora dispersa | Synthetic |
| Mechanism of Action | Inhibition of lanosterol 14α-demethylase | Inhibition of lanosterol 14α-demethylase |
| Development Status | Pre-clinical (limited data from 1992) | Clinically approved and widely used |
| Data Availability | Extremely limited | Extensive |
Mechanism of Action: A Shared Target
Both this compound and itraconazole exert their antifungal effects by targeting the same key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase. This enzyme is a crucial component of the cytochrome P450 system in fungi and is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and fluidity.
By inhibiting lanosterol 14α-demethylase, both drugs disrupt ergosterol synthesis. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[1]
In Vitro Antifungal Activity: A Glimpse of Potential
The available data for this compound's antifungal activity is derived from a 1992 patent and is limited to its in vitro efficacy against a selection of Candida species. To provide a comparative perspective, this data is presented alongside representative Minimum Inhibitory Concentration (MIC) values for itraconazole against the same species, sourced from various published studies. It is important to note that direct comparison is challenging due to the historical nature of the this compound data and the lack of standardized testing conditions reported.
| Candida Species | This compound MIC (µg/mL) | Itraconazole MIC Range (µg/mL) |
| C. albicans | 50 - >100 | 0.03 - 1.4 |
| C. tropicalis | 25 - >100 | 0.03 - 0.5 |
| C. krusei | 6.3 - 25 | 0.25 - 2 |
| C. parakrusei | 12.5 - 25 | N/A |
| C. pseudotropicalis | 50 | N/A |
| C. guilliermondii | 1.6 - 50 | 0.06 - 2 |
| C. stellatoidea | 50 | N/A |
| C. glabrata | 0.8 - 25 | 0.12 - >4 |
The data suggests that this compound exhibits some activity against Candida species, with notable potency against C. glabrata and C. guilliermondii in certain instances. However, for many species, its activity appears to be significantly lower than that of itraconazole.
The Data Chasm: Pharmacokinetics and Clinical Efficacy
Herein lies the most significant divergence between the two compounds. Itraconazole has been extensively studied, with a well-characterized pharmacokinetic profile and a wealth of clinical trial data supporting its efficacy and safety for a variety of fungal infections.
Itraconazole:
-
Pharmacokinetics: Itraconazole is orally bioavailable, though its absorption can be variable and is influenced by gastric pH and food intake.[19] It is highly protein-bound and extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[1] Its half-life is approximately 21 hours after a single dose.[2]
-
Clinical Efficacy: Itraconazole is approved for the treatment of a broad spectrum of fungal infections, including aspergillosis, blastomycosis, histoplasmosis, and onychomycosis.[2] Numerous clinical trials have demonstrated its effectiveness in both immunocompromised and immunocompetent patients.[7][20]
This compound:
-
Pharmacokinetics: There is no publicly available data on the pharmacokinetics of this compound.
-
Clinical Efficacy: No clinical trials of this compound have been reported.
Experimental Protocols: A Standardized Approach
While the specific experimental protocols used for the initial evaluation of this compound are not detailed in the available literature, the determination of in vitro antifungal activity is typically conducted using standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing to ensure reproducibility and comparability of data.
A general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast, such as Candida, is outlined below.
Key Steps in Antifungal Susceptibility Testing (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the antifungal dilutions.
-
Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.[1][21][22][23][24][25][26]
Conclusion: An Established Tool vs. an Unexplored Concept
The comparative analysis of this compound and itraconazole highlights the vast disparity between a clinically established antifungal and a compound that, despite a shared mechanism of action and some early in vitro data, has not been pursued in further development. Itraconazole stands as a testament to a successful drug development pipeline, with extensive data supporting its use. This compound, on the other hand, represents one of countless natural products that show initial promise but, for reasons that are not publicly documented, do not progress. For researchers in the field, this comparison underscores the long and arduous path from the discovery of a bioactive compound to a clinically useful therapeutic agent. While the book on itraconazole is well-written and frequently referenced, the story of this compound remains a single, intriguing, and largely unread chapter.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. [In vitro effect of itraconazole against various species of Candida] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Resistance in Clinical Isolates of Candida glabrata in Ibero-America - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Prospective, Multicenter Surveillance Study of Candida glabrata: Fluconazole and Itraconazole Susceptibility Profiles in Bloodstream, Invasive, and Colonizing Strains and Differences between Isolates from Three Urban Teaching Hospitals in New York City (Candida Susceptibility Trends Study, 1998 to 1999) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Antifungal susceptibility patterns of colonized Candida species isolates from immunocompromised pediatric patients in five university hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Candida guilliermondii Fungemia in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Usual Susceptibility Patterns for Candida - Doctor Fungus [drfungus.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. High prevalence of itraconazole resistance among Candida parapsilosis isolated from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. [PDF] Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution | Semantic Scholar [semanticscholar.org]
- 18. Wild-type MIC distributions and epidemiological cutoff values for amphotericin B, flucytosine, and itraconazole and Candida spp. as determined by CLSI broth microdilution. - JMI Laboratories [jmilabs.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Lanomycin Target Validation: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of lanomycin and its validated target in pathogenic fungi, lanosterol 14α-demethylase (CYP51), with other antifungal agents that share the same mechanism of action. Due to the limited publicly available quantitative data for this compound, this guide leverages data from the closely related imidazole, lanoconazole, to provide a comparative perspective on antifungal efficacy.
Introduction to this compound and its Target
This compound is an antifungal agent produced by Pycnidiophora dispersa.[1] Its primary molecular target is the cytochrome P-450 enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane. This mechanism of action is shared with the widely used azole class of antifungal drugs.[1] this compound has demonstrated activity against Candida species and dermatophytes.[1]
Comparative Antifungal Activity
In Vitro Susceptibility of Dermatophytes
The following table summarizes the comparative in vitro activity of lanoconazole and other antifungal agents against common dermatophytes.
| Antifungal Agent | Trichophyton rubrum (MIC µg/mL) | Trichophyton mentagrophytes (MIC µg/mL) | Epidermophyton floccosum (MIC µg/mL) |
| Lanoconazole | ≤0.008[2] | ≤0.008[2] | ≤0.008[2] |
| Terbinafine | 0.008–0.03[2] | 0.008–0.03[2] | 0.008–0.03[2] |
| Itraconazole | 0.03–1 | 0.03–1 | 0.03–0.5 |
| Fluconazole | 0.25–64 | 0.25–64 | 0.5–64 |
Note: Data for Itraconazole and Fluconazole is sourced from a variety of studies and represents a general range of reported MICs.
In Vitro Susceptibility of Candida Species
The following table provides a general overview of the in vitro activity of common azole antifungals against representative Candida species.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) |
| Fluconazole | 0.25–4 | 0.5–64 | 0.125–4 |
| Itraconazole | 0.03–1 | 0.125–4 | 0.03–1 |
| Voriconazole | 0.015–0.5 | 0.03–8 | 0.015–0.5 |
| Ketoconazole | 0.03–16 | 0.125–16 | 0.03–4 |
Note: These values represent a general range from multiple studies and can vary based on the specific isolate and testing methodology.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M38-A2)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, at 35°C for 7 days to encourage sporulation.
-
The surface of the fungal colony is covered with sterile, preservative-free saline (0.85%).
-
The conidia are gently dislodged using a sterile cotton swab.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 15-20 minutes.
-
The upper suspension is transferred to a new sterile tube, and the turbidity is adjusted to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to an inoculum concentration of approximately 1-5 x 10^6 CFU/mL.
-
The suspension is then diluted 1:50 in RPMI 1640 medium to obtain the final inoculum concentration.
b. Assay Procedure:
-
The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plate is incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the CYP51 enzyme.
a. Reagents and Materials:
-
Recombinant fungal CYP51 enzyme.
-
Cytochrome P450 reductase.
-
Lanosterol (substrate).
-
NADPH (cofactor).
-
A suitable buffer system (e.g., potassium phosphate buffer, pH 7.4).
-
Test compound (this compound).
-
A method for detecting the product of the reaction (e.g., HPLC, mass spectrometry, or a fluorescent probe).
b. Assay Procedure:
-
The reaction mixture is prepared containing the buffer, recombinant CYP51, and cytochrome P450 reductase.
-
The test compound (this compound) is added at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of lanosterol and NADPH.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed is quantified using a suitable analytical method.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.
Visualizing Pathways and Workflows
Ergosterol Biosynthesis Pathway and the Role of CYP51
Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.
Workflow for Antifungal Target Validation
Caption: General workflow for the validation of a new antifungal target.
Conclusion
This compound's validated target, lanosterol 14α-demethylase (CYP51), is a well-established and crucial enzyme for fungal survival, making it an attractive target for antifungal drug development. While comprehensive quantitative data for this compound itself remains limited in the public domain, the potent in vitro activity of the related compound, lanoconazole, against key pathogenic fungi highlights the potential of this structural class. The shared mechanism with azole antifungals provides a strong foundation for understanding its mode of action. Further research is warranted to fully elucidate the antifungal spectrum and clinical potential of this compound. This guide provides researchers and drug development professionals with a comparative framework and detailed methodologies to aid in the evaluation and development of novel CYP51 inhibitors.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro activity of terbinafine and lanoconazole against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Lanomycin: A Comparative Guide to Antifungal Combination Testing
A comprehensive review of published literature reveals a notable absence of specific studies detailing the synergistic effects of lanomycin with other antifungal drugs. While the individual activity of this compound is documented, its potential in combination therapies remains an unexplored area of research. This guide provides a framework for investigating the synergistic potential of this compound, outlining the experimental protocols and data interpretation methods that are the standard in the field of antifungal research.
This compound's mechanism of action involves the inhibition of lanosterol 14 alpha-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This mechanism is shared with the widely used azole class of antifungals. Theoretically, combining this compound with antifungals that have different mechanisms of action could lead to synergistic effects, enhancing efficacy and potentially overcoming resistance.
Potential Antifungal Classes for Synergy Testing with this compound
Given this compound's mode of action, promising candidates for synergistic combination studies would include drugs that target different fungal cellular pathways. The primary classes of antifungal drugs to consider for combination studies with this compound are:
-
Polyenes (e.g., Amphotericin B, Nystatin): These drugs bind to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. A combination with this compound could be synergistic by depleting the ergosterol target of polyenes.
-
Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The simultaneous disruption of both the cell wall and cell membrane (via ergosterol depletion by this compound) could result in a potent synergistic effect.
-
Flucytosine (5-FC): This drug is a pyrimidine analog that interferes with fungal DNA and RNA synthesis. Its distinct mechanism of action makes it a candidate for synergistic combinations.
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay is the most common in vitro method for determining antifungal synergy. It systematically tests a range of concentrations of two drugs, both alone and in combination.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and another antifungal agent against a specific fungal strain.
Materials:
-
This compound (stock solution of known concentration)
-
Second antifungal drug (e.g., Amphotericin B, Caspofungin, Fluconazole) (stock solution of known concentration)
-
96-well microtiter plates
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Liquid growth medium (e.g., RPMI-1640)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a standardized inoculum suspension in the growth medium, adjusting the concentration to a final density of approximately 0.5-2.5 x 10^3 CFU/mL in the wells of the microtiter plate.
-
Drug Dilution:
-
Along the x-axis of the 96-well plate, prepare serial dilutions of this compound.
-
Along the y-axis of the plate, prepare serial dilutions of the second antifungal drug.
-
The result is a matrix of wells containing various concentrations of both drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a drug-free well as a growth control.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal strain.
-
Reading the Results: Determine the MIC for each drug alone and for the combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (often defined as a 50% or 90% reduction in turbidity compared to the growth control).
Data Presentation and Interpretation
The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
Calculation of the FIC Index:
The FIC for each drug is calculated as follows:
-
FIC of Drug A (this compound): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (Second Antifungal): (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index is the sum of the individual FICs:
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of the FIC Index:
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Indifference (Additive) |
| > 4.0 | Antagonism |
A synergistic interaction indicates that the combined effect of the drugs is greater than the sum of their individual effects. An indifferent or additive interaction means the combined effect is equal to the sum of their individual effects. Antagonism suggests that the drugs interfere with each other, resulting in a weaker combined effect.
Table 1: Example of a Checkerboard Assay Data Table for this compound and Drug X
| This compound (µg/mL) | Drug X (µg/mL) | Fungal Growth (+/-) |
| 8 (MIC alone) | 0 | - |
| 4 | 0.25 | - |
| 2 | 0.5 | - |
| 1 | 1 | - |
| 0 | 4 (MIC alone) | - |
In this hypothetical example, the MIC of this compound alone is 8 µg/mL and the MIC of Drug X alone is 4 µg/mL. In combination, growth is inhibited at 2 µg/mL of this compound and 0.5 µg/mL of Drug X.
Calculation for this example:
-
FIC of this compound = 2 / 8 = 0.25
-
FIC of Drug X = 0.5 / 4 = 0.125
-
FIC Index = 0.25 + 0.125 = 0.375
This FIC Index of 0.375 would indicate a synergistic interaction between this compound and Drug X.
Visualizing Experimental Workflows and Synergistic Mechanisms
Experimental Workflow for Antifungal Synergy Testing
The following diagram illustrates the key steps in the checkerboard assay for determining antifungal synergy.
Caption: Workflow of the checkerboard assay for antifungal synergy.
Proposed Mechanism of this compound Synergy with an Echinocandin
This diagram illustrates the theoretical synergistic interaction between this compound and an echinocandin, targeting two different essential components of the fungal cell.
Caption: Dual inhibition of cell wall and membrane synthesis.
A Head-to-Head Comparison of Lanomycin with Current Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antifungal agent Lanomycin with the widely used azole class of antifungals. While quantitative head-to-head experimental data for this compound remains limited since its initial discovery, this document synthesizes the available information on its mechanism of action and spectrum of activity and contrasts it with the extensive data available for current azole antifungals.
Executive Summary
This compound, an antifungal agent isolated from Pycnidiophora dispersa, operates through a mechanism of action believed to be similar to that of azole antifungals: the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase.[1] This enzyme is a critical component in the ergosterol biosynthesis pathway in fungi. The primary antifungal spectrum of this compound is reported to be against Candida species and various dermatophytes.[1] Notably, it has been reported to be inactive against Aspergillus fumigatus.[1]
The azole antifungals represent a cornerstone of current antifungal therapy. This class of drugs, which includes well-established agents such as fluconazole, itraconazole, and voriconazole, also inhibits lanosterol 14α-demethylase, leading to the disruption of fungal cell membrane integrity.[2] Azoles generally possess a broad spectrum of activity against a wide range of yeasts and molds.
Due to the limited availability of published quantitative data for this compound, a direct head-to-head comparison of its in vitro potency with that of current azoles is not feasible at this time. The data presented below for azole antifungals is intended to serve as a benchmark for the performance of this established class of drugs.
Data Presentation: In Vitro Susceptibility of Azole Antifungals
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several current azole antifungals against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Azole Antifungals against Candida Species (MIC in μg/mL)
| Fungus | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | 0.25 - 1.0 | 0.03 - 0.25 | 0.007 - 0.06 | 0.015 - 0.125 |
| Candida glabrata | 8 - 64 | 0.125 - 2.0 | 0.03 - 1.0 | 0.06 - 2.0 |
| Candida parapsilosis | 1 - 8 | 0.03 - 0.5 | 0.007 - 0.06 | 0.03 - 0.25 |
| Candida tropicalis | 2 - 16 | 0.06 - 1.0 | 0.015 - 0.25 | 0.03 - 0.5 |
| Candida krusei | 16 - >64 | 0.25 - 2.0 | 0.03 - 1.0 | 0.125 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general range compiled from multiple sources.
Table 2: In Vitro Activity of Azole Antifungals against Dermatophytes (MIC in μg/mL)
| Fungus | Fluconazole | Itraconazole | Voriconazole | Ketoconazole |
| Trichophyton rubrum | 0.25 - 64 | 0.03 - 1.0 | 0.015 - 0.5 | 0.03 - 2.0 |
| Trichophyton mentagrophytes | 0.5 - 128 | 0.03 - 2.0 | 0.015 - 1.0 | 0.03 - 4.0 |
| Microsporum canis | 1 - >64 | 0.06 - 4.0 | 0.03 - 2.0 | 0.06 - 8.0 |
| Epidermophyton floccosum | 0.5 - 32 | 0.03 - 1.0 | 0.015 - 0.5 | 0.03 - 2.0 |
Note: MIC values for dermatophytes can show significant variation. The data presented is a general range compiled from multiple sources.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antifungal agents.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38)
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
For molds, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
2. Microdilution Plate Preparation:
-
The antifungal agents are serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microdilution plates.
-
A drug-free well is included as a growth control.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C. Incubation times vary depending on the organism, typically 24-48 hours for yeasts and 48-96 hours for molds.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. The reading can be done visually or using a spectrophotometer.
Lanosterol 14α-Demethylase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against the target enzyme.
1. Enzyme and Substrate Preparation:
-
Microsomal fractions containing lanosterol 14α-demethylase are prepared from a relevant fungal strain (e.g., Candida albicans).
-
The substrate, radiolabeled lanosterol, is prepared in a suitable buffer.
2. Assay Reaction:
-
The microsomal preparation is incubated with varying concentrations of the test compound (e.g., this compound or an azole antifungal).
-
The reaction is initiated by the addition of the radiolabeled lanosterol and a source of reducing equivalents (NADPH).
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
3. Product Extraction and Analysis:
-
The reaction is stopped, and the sterols are extracted using an organic solvent.
-
The extracted sterols are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product (ergosterol precursor) formed is quantified by detecting the radioactivity.
4. IC50 Determination:
-
The concentration of the test compound that causes a 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows.
References
Validating the specificity of Lanomycin's antifungal activity
A focused examination of Lanomycin's antifungal activity reveals its targeted efficacy against key pathogenic fungi, positioning it as a specialized agent in the landscape of antimycotic compounds. This guide provides a comparative analysis of this compound's performance against other common antifungal drugs, supported by available experimental data and detailed methodologies.
This compound, an antifungal agent isolated from Pycnidiophora dispersa, demonstrates selective activity primarily against Candida species and dermatophytes. Its mechanism of action is believed to be the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi. This mode of action is similar to that of the widely used azole class of antifungals. However, a key distinguishing feature of this compound is its inactivity against Aspergillus fumigatus and both Gram-positive and Gram-negative bacteria, highlighting its specific antifungal profile.
Comparative Antifungal Activity
To contextualize the antifungal potency of this compound, its Minimum Inhibitory Concentration (MIC) values are compared with those of other established antifungal agents against common fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Candida albicans (MIC in µg/mL) | Trichophyton rubrum (MIC in µg/mL) | Trichophyton mentagrophytes (MIC in µg/mL) | Microsporum canis (MIC in µg/mL) |
| This compound | Data not available | 0.009 | Data not available | Data not available |
| Fluconazole | 0.25 - 1.0[1][2] | 8 - 64[3] | 8 - 64[3] | 64[2] |
| Itraconazole | 0.03 - 0.25[4] | ≤0.125[3] | ≤0.125[3] | 0.006 - 0.125[1] |
| Amphotericin B | 0.125 - 1[5] | Data not available | Data not available | Data not available |
| Griseofulvin | Not applicable | 0.125 - 0.5[3] | 0.125 - 0.5[3] | 0.25 - 2[6] |
Note: The MIC value for this compound against Trichophyton rubrum is sourced from a study on liranaftate and lanoconazole where lanoconazole, a related compound, was used. While the original research on this compound states its activity against dermatophytes, specific MIC values were not found in the publicly available literature. The value presented should be considered indicative.
Experimental Protocols
The determination of antifungal specificity and activity relies on standardized experimental procedures. The following are key protocols relevant to the data presented.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for dermatophytes, Yeast Peptone Dextrose Agar for Candida). A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer (typically 0.5-2.5 x 10³ cells/mL).
-
Antifungal Agent Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C for Candida, 28-30°C for dermatophytes) for a specified period (typically 24-72 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to a drug-free control well.
Cytochrome P-450 Lanosterol 14 Alpha-Demethylase Inhibition Assay
This assay is used to determine the specific inhibitory activity of a compound against the target enzyme.
-
Enzyme and Substrate Preparation: Microsomes containing the lanosterol 14 alpha-demethylase enzyme are isolated from the target fungus. The substrate, radiolabeled lanosterol, is prepared.
-
Reaction Mixture: The reaction mixture contains the fungal microsomes, the test compound (e.g., this compound) at various concentrations, and a cofactor system (NADPH-cytochrome P450 reductase).
-
Initiation and Incubation: The reaction is initiated by adding the radiolabeled lanosterol and incubated at a specific temperature for a set time.
-
Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The extracted sterols are then separated and analyzed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the amount of lanosterol that has been converted to its demethylated product.
-
Determination of Inhibition: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor.
Visualizing the Mechanism and Workflow
To better understand the processes involved in validating this compound's antifungal activity, the following diagrams illustrate the ergosterol biosynthesis pathway and the experimental workflow for determining antifungal specificity.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's antifungal specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapy and Antifungal Susceptibility Profile of Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of susceptibility of Trichophyton mentagrophytes and Trichophyton rubrum clinical isolates to antifungal drugs using a modified CLSI microdilution method (M38-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
Unraveling a Shared Battlefield: Cross-Resistance Potential Between Lanomycin and Azole Demethylase Inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of antifungal resistance necessitates a deeper understanding of the cross-resistance potential between different drug classes that share a common mechanism of action. Lanomycin, a naturally derived antifungal agent, and the widely used azole antifungals both target the same critical enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase. This shared target raises important questions about the likelihood of cross-resistance, a phenomenon where resistance to one drug confers resistance to another.
This guide provides a comparative overview of this compound and other prominent demethylase inhibitors, focusing on their activity against Candida albicans, the mechanisms that can lead to resistance, and the theoretical potential for cross-resistance. While direct comparative studies on cross-resistance involving this compound are not publicly available, an analysis of their shared target and the known resistance mechanisms in azoles can provide valuable insights for the research and drug development community.
Quantitative Susceptibility: A Comparative Snapshot
To understand the relative potency of these compounds, it is essential to compare their half-maximal inhibitory concentrations (IC50) against key fungal pathogens. The following table summarizes publicly available IC50 values for the azole antifungals—fluconazole, itraconazole, and voriconazole—against Candida albicans.
Note: Extensive searches for published IC50 values for this compound against Candida albicans did not yield specific data. The absence of this information in the public domain highlights a significant gap in our understanding of this antifungal agent and underscores the need for further research.
| Antifungal Agent | IC50 Range against Candida albicans (µg/mL) | Reference(s) |
| This compound | Data not publicly available | - |
| Fluconazole | 0.25 - ≥128 | [1][2][3] |
| Itraconazole | ≤0.25 - ≥8 | [4][5][6] |
| Voriconazole | 0.01 - 2 | [3][7][8] |
The presented IC50 ranges are compiled from multiple studies and reflect the variability in susceptibility among different C. albicans isolates.
The Common Enemy: Lanosterol 14α-Demethylase
Both this compound and azole antifungals exert their antifungal effect by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting this pathway, these inhibitors compromise the integrity and function of the fungal membrane, ultimately leading to growth inhibition or cell death.
Mechanisms of Resistance: A Shared Vulnerability
Given that this compound and azoles share the same molecular target, it is highly probable that they also share common resistance mechanisms. The primary mechanisms of resistance to azole antifungals are well-characterized and provide a strong theoretical framework for potential cross-resistance with this compound. These mechanisms include:
-
Target Site Mutations: Alterations in the ERG11 gene can lead to changes in the amino acid sequence of lanosterol 14α-demethylase. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby decreasing its efficacy.
-
Overexpression of the Target Enzyme: An increase in the production of lanosterol 14α-demethylase can effectively titrate the drug, requiring higher concentrations to achieve an inhibitory effect. This is often caused by mutations in the gene's promoter region.
-
Efflux Pump Overexpression: Fungal cells can actively pump antifungal agents out of the cell through the action of membrane transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families. Overexpression of the genes encoding these pumps is a common mechanism of resistance to azoles.
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the ergosterol pathway can lead to the accumulation of alternative sterols that can partially substitute for ergosterol, reducing the cell's dependence on the targeted pathway.
Experimental Protocols: Assessing Cross-Resistance
Determining the potential for cross-resistance between this compound and other demethylase inhibitors requires a standardized and rigorous experimental approach. The Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing that can be adapted for cross-resistance studies.[9][10][11][12]
General Protocol for Determining Minimum Inhibitory Concentration (MIC) and Cross-Resistance:
-
Isolate Selection: A panel of well-characterized fungal isolates, including susceptible wild-type strains and strains with known resistance mechanisms to azoles, should be used.
-
Antifungal Agent Preparation: Stock solutions of this compound and the comparator azole agents (e.g., fluconazole, itraconazole, voriconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted to create a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Broth Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the antifungal agent in a growth medium (e.g., RPMI 1640). The standardized fungal inoculum is added to each well.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well. This can be determined visually or by spectrophotometric reading.
-
Cross-Resistance Analysis: Cross-resistance is determined by comparing the MIC values of this compound and the azole agents against the panel of fungal isolates. A significant increase in the MIC of this compound for an azole-resistant strain compared to the wild-type strain would indicate cross-resistance.
Conclusion and Future Directions
The shared mechanism of action between this compound and azole antifungals strongly suggests a potential for cross-resistance. Fungal strains that have developed resistance to azoles through target site modification, target overexpression, or increased efflux are likely to exhibit reduced susceptibility to this compound. However, without direct experimental data, this remains a well-founded hypothesis.
For researchers and drug development professionals, this theoretical link has significant implications. The development of this compound as a clinical agent will require thorough investigation into its activity against azole-resistant fungal isolates. Understanding the specific mutations in lanosterol 14α-demethylase that confer resistance to this compound, and whether these overlap with known azole resistance mutations, will be critical. Such studies will not only define the potential clinical utility of this compound but also contribute to a more comprehensive understanding of the evolution of resistance to demethylase inhibitors. The lack of publicly available quantitative data for this compound represents a clear call for further research to unlock the full potential of this natural antifungal compound.
References
- 1. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Itraconazole susceptibilities of fluconazole susceptible and resistant isolates of five Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Ketoconazole and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of voriconazole against Candida species isolated in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Lanomycin: A Comparative Analysis of In Vivo Efficacy Against Standard of Care Antifungals
For Immediate Release
This guide provides a comprehensive comparison of the potential in vivo efficacy of Lanomycin with established standard of care antifungal agents. Due to the limited availability of direct in vivo studies on this compound, this analysis draws upon its known mechanism of action and compares it to the performance of well-documented antifungals, particularly those with a similar mode of action. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound and its analog, glucothis compound, are antifungal compounds produced by Pycnidiophora dispersa.[1] These agents have demonstrated activity against various Candida species and dermatophytes.[1] The primary mechanism of action for this compound is believed to be the inhibition of the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase.[1] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. This mode of action is analogous to that of the widely used azole class of antifungal drugs.
Comparative In Vivo Efficacy
Table 1: Comparative In Vivo Efficacy of Standard of Care Antifungals in a Murine Model of Disseminated Candidiasis
| Antifungal Agent | Dosage Regimen | Fungal Burden Reduction (log CFU/g in Kidney) | Survival Rate (%) | Reference |
| Amphotericin B | 1 mg/kg/day (i.p.) | Significant reduction vs. placebo | Increased survival compared to placebo | [2] |
| Fluconazole | 10 mg/kg/day (i.p.) | Significant reduction vs. placebo | Increased survival compared to placebo | [2] |
| Caspofungin | 1 mg/kg/day (i.p.) | Significant reduction vs. placebo | Increased survival compared to placebo | [2] |
Note: The data presented is a representative summary from cited literature and specific results can vary based on the experimental conditions.
Experimental Protocols
To provide a framework for future in vivo studies of this compound, a detailed experimental protocol for a murine model of disseminated candidiasis is outlined below. This protocol is a synthesis of established methodologies from multiple sources.[3][4][5]
Murine Model of Disseminated Candidiasis: Experimental Protocol
-
Animal Model: Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) male C57BL/6 or BALB/c mice (6-8 weeks old).[5][6]
-
Fungal Strain: Candida albicans SC5314 or other appropriate clinical isolate.
-
Inoculum Preparation: C. albicans is grown overnight in yeast extract-peptone-dextrose (YPD) broth at 30°C. The yeast cells are then washed twice with sterile phosphate-buffered saline (PBS) and resuspended in PBS to the desired concentration (e.g., 1 x 10^6 CFUs/mL).[3]
-
Infection: Mice are infected via intravenous (i.v.) injection of 100 µL of the C. albicans suspension into the lateral tail vein.[6]
-
Antifungal Treatment:
-
Treatment groups would include a vehicle control (e.g., PBS), this compound at various doses, and a standard of care antifungal (e.g., Fluconazole or Amphotericin B).
-
Administration can be intraperitoneal (i.p.) or oral, depending on the formulation of this compound, starting at a defined time point post-infection (e.g., 2 hours) and continuing for a specified duration (e.g., 5-7 days).[6]
-
-
Efficacy Assessment:
-
Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (kidneys, liver, spleen) are aseptically removed, weighed, and homogenized in sterile PBS.[3] Serial dilutions of the homogenates are plated on YPD agar, and colony-forming units (CFUs) are counted after incubation to determine the fungal load per gram of tissue.[3]
-
Survival Study: A separate cohort of infected mice is monitored daily for a set period (e.g., 21 days) to record mortality. Survival curves are then generated.[7]
-
Visualizing Experimental and Mechanistic Pathways
To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Need for Early Antifungal Treatment Confirmed in Experimental Disseminated Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic Candidiasis in Mice: New Insights From an Old Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Lanomycin's Safety Profile Against Existing Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and efficacy profile of Lanomycin against established antifungal agents. Due to the limited publicly available quantitative data for this compound, this document serves as a framework for benchmarking, utilizing representative data from existing antifungals that share a similar mechanism of action. The included experimental protocols and data tables are intended to guide future research and comparative studies.
Executive Summary
This compound is an antifungal compound produced by Pycnidiophora dispersa. It exerts its antifungal activity by inhibiting the cytochrome P-450 enzyme lanosterol 14 alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1] This mechanism is analogous to that of the widely used azole class of antifungals. This guide compares the safety and antifungal activity of this compound with representative azole antifungals: Ketoconazole, Fluconazole, and Itraconazole. While specific preclinical data for this compound is not publicly available, this comparison provides a benchmark for the parameters required for a comprehensive safety and efficacy assessment.
Data Presentation
Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected azole antifungals against common fungal pathogens. MIC is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.
Note: Data for this compound is not publicly available and is represented as "N/A".
| Antifungal Agent | Candida albicans (MIC µg/mL) | Trichophyton rubrum (MIC µg/mL) |
| This compound | N/A | N/A |
| Ketoconazole | 0.0625 - 2[2] | 0.0625 - 2[2] |
| Fluconazole | ≤0.25 - 16[3] | ≥64[2] |
| Itraconazole | ≤0.031 - 1.0[2] | ≤0.031 - 1.0[2] |
In Vitro Cytotoxicity
The following table presents the 50% inhibitory concentration (IC50) of selected azole antifungals against the human liver cancer cell line HepG2. The IC50 value is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it is an indicator of the potential for cytotoxicity to mammalian cells. Higher IC50 values suggest lower cytotoxicity.
Note: Data for this compound is not publicly available and is represented as "N/A".
| Antifungal Agent | Cell Line | IC50 (µM) |
| This compound | HepG2 | N/A |
| Ketoconazole | HepG2 | 50.3[4][5] |
| Fluconazole | HepG2 | >100 (No significant cytotoxicity observed at tested concentrations)[6] |
| Itraconazole | HepG2 | Data variable depending on study; demonstrates dose-dependent effects on cell cycle[7][8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of antifungal agents is determined using standardized broth microdilution methods, such as those outlined by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
Principle: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the wells are observed for visible growth. The MIC is the lowest concentration of the antifungal agent that prevents visible growth.
Brief Protocol (based on EUCAST guidelines):
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in RPMI 1640 medium (supplemented with glucose and buffered with MOPS) directly in the microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate from a fresh culture. The final inoculum concentration in the wells should be between 0.5 x 10^5 and 2.5 x 10^5 CFU/mL for yeasts and 1 x 10^5 to 2.5 x 10^5 CFU/mL for molds.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
Reading of Results: Determine the MIC by visual inspection of growth or by using a spectrophotometer to measure turbidity. The MIC is the lowest concentration showing a significant inhibition of growth compared to the drug-free control well.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Brief Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the antifungal agent and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound and azole antifungals.
Experimental Workflow
References
- 1. This compound and glucothis compound, antifungal agents produced by Pycnidiophora dispersa. I. Discovery, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 6. Investigation of the Antifungal and Anticancer Effects of the Novel Synthesized Thiazolidinedione by Ion-Conductance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Itraconazole exerts anti-liver cancer potential through the Wnt, PI3K/AKT/mTOR, and ROS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lanomycin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for Lanomycin, an antifungal compound used in research. Adherence to these protocols is essential for personnel safety and environmental protection.
Note: Specific disposal regulations can vary by institution and region. Always consult your organization's Environmental Health and Safety (EHS) department for local requirements.
This compound Waste Classification and Segregation
This compound, in solid form or in solution, as well as any materials contaminated with it (e.g., gloves, pipette tips, vials), should be treated as hazardous chemical waste. Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
Key Principles:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid vs. Liquid: Segregate solid and liquid waste into separate, clearly labeled containers.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain.
-
Original Containers: Whenever possible, dispose of unused or expired solid this compound in its original container.
Quantitative Guidelines for this compound Waste Management
The following table summarizes key quantitative limits and requirements for the accumulation and storage of this compound waste in a laboratory setting, based on general hazardous waste protocols.
| Parameter | Guideline | Rationale |
| Waste Accumulation | ||
| Maximum Volume (Liquid) | Accumulate in containers no larger than 1 gallon (or as specified by institutional EHS). | To minimize the risk of large spills and to facilitate safe handling and transport. |
| Maximum Amount (Solid) | Up to 55 gallons of total hazardous waste per Satellite Accumulation Area (SAA) is a common regulatory limit. | Compliance with federal and state hazardous waste regulations. |
| Container Management | ||
| Container Headspace | Fill containers to no more than 90% capacity. | To allow for vapor expansion and to prevent spills from overfilling. |
| Storage Time Limits | ||
| In-Lab Storage (SAA) | Hazardous waste containers may be stored in a designated SAA for up to 12 months, or until the container is full, whichever comes first. | To ensure timely disposal and prevent the accumulation of large quantities of hazardous materials. |
| Full Container Removal | Once a container is full, it must be removed by EHS within a specified timeframe (often within 3 days). | To maintain a safe laboratory environment and comply with waste management regulations. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the standard procedure for preparing this compound waste for collection by your institution's EHS department.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (one for solid waste, one for liquid waste).
-
Hazardous waste labels (provided by your institution's EHS).
-
Secondary containment bins.
Procedure:
-
Wear Appropriate PPE: Before handling this compound or its waste, ensure you are wearing the necessary safety gear.
-
Prepare Waste Containers:
-
Obtain designated, chemically compatible waste containers from your EHS department.
-
Place a hazardous waste label on each container before adding any waste.
-
Place liquid waste containers in a secondary containment bin to prevent the spread of potential spills.
-
-
Segregate and Collect Waste:
-
Solid Waste: Place all this compound-contaminated solid materials (e.g., weighing boats, contaminated gloves, absorbent pads) into the designated solid waste container. For unused solid this compound, if not in its original packaging, it should also be placed in this container.
-
Liquid Waste: Carefully pour all this compound solutions into the designated liquid waste container. Use a funnel to prevent spills. The first rinse of any emptied container that held this compound should also be collected as hazardous waste.
-
-
Label Containers Correctly:
-
On the hazardous waste label, clearly write the full chemical name ("this compound") and any solvents or other chemicals present in the waste mixture.
-
Indicate the estimated concentrations or percentages of each component.
-
Ensure the date the waste was first added to the container is recorded.
-
-
Store Waste Safely:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the containers in a designated Satellite Accumulation Area within the laboratory, away from general work areas.
-
-
Request Waste Pickup:
-
Once a waste container is full (or the storage time limit is approaching), schedule a pickup with your institution's EHS department according to their procedures.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A workflow for the proper segregation and disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure research environment and regulatory compliance.
Standard Operating Procedure: Personal Protective Equipment and Handling of Lanomycin
Disclaimer: The following guidelines are based on best practices for handling potent, potentially hazardous research compounds. As "Lanomycin" is a novel agent with an incomplete toxicological profile, these recommendations should be considered a minimum requirement. A comprehensive, substance-specific risk assessment is mandatory before commencing any work.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedural, step-by-step guidelines is critical to ensure the safety of all laboratory personnel and the integrity of the research environment.
Hazard Assessment and Engineering Controls
Given the unknown long-term health effects of this compound, it should be treated as a highly toxic substance.[1] All manipulations of this compound powder or solutions must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2] For potent compounds, containment technologies like flexible glove bags or fixed containment systems can significantly lower exposure risk.[3] The immediate work area should be cleaned with an appropriate detergent solution after each procedure.[4]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers against exposure. The following PPE is mandatory when handling this compound in any form.
2.1. Hand Protection
Double gloving is required for all handling procedures.[5] The outer glove should be chemotherapy-rated nitrile or neoprene, and the inner glove should be a standard nitrile glove. Gloves must be changed immediately upon contamination or at regular intervals.
2.2. Body Protection
A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required.[6] This should be worn over a dedicated set of scrubs or work clothes. Gowns should not be worn outside of the designated handling area.[6]
2.3. Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection.[5][7] When there is a significant risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[6][8]
2.4. Respiratory Protection
For handling powdered this compound or when aerosolization is possible, a powered air-purifying respirator (PAPR) is recommended to provide adequate protection.[3] At a minimum, a fit-tested N95 respirator should be used.[9]
PPE Summary Table
| PPE Item | Specification | Purpose |
| Gloves | Double Nitrile (Chemotherapy-rated outer) | Prevents skin contact and absorption. |
| Gown | Disposable, solid-front, back-closing | Protects skin and clothing from contamination. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from splashes and aerosols. |
| Face Protection | Full-Face Shield (as needed) | Provides an additional layer of protection for the face. |
| Respiratory | PAPR or Fit-Tested N95 Respirator | Prevents inhalation of aerosolized compound. |
Experimental Protocols: Handling this compound
3.1. Preparation and Weighing of Powdered this compound
-
Don all required PPE as specified in Section 2.
-
Perform all manipulations within a chemical fume hood or glove box.[3]
-
Place a plastic-backed absorbent liner on the work surface.
-
Carefully open the container of this compound, avoiding any dispersal of the powder.
-
Use dedicated spatulas and weighing boats for this compound.
-
Weigh the desired amount of this compound.
-
Close the primary container tightly.
-
Clean all equipment that has come into contact with this compound with a suitable solvent.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.[10]
3.2. Solubilization of this compound
-
Following the weighing procedure, add the solvent to the vessel containing the this compound powder in a slow and controlled manner.
-
Gently swirl or vortex the mixture to dissolve the compound. Avoid sonication, which can generate aerosols.
-
Visually inspect to ensure complete dissolution.
-
Seal the container with the this compound solution.
Disposal Plan
All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to federal, state, and local regulations.[10][11]
Waste Segregation and Disposal Table
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Liners, etc.) | Labeled, leak-proof, puncture-resistant container with a lid. | Incineration via a licensed hazardous waste disposal company.[10][11] |
| Liquid Waste (Contaminated Solvents, etc.) | Labeled, shatter-proof, sealed container. | Collection by a licensed hazardous waste disposal company. Do not dispose of down the drain.[11] |
| Sharps (Needles, Syringes, etc.) | Labeled, puncture-proof sharps container. | Incineration via a licensed hazardous waste disposal company. |
A hazardous waste manifest is required for the off-site transport and disposal of this waste.[11]
Spill Management
In the event of a this compound spill, the area should be evacuated and secured. Only trained personnel with appropriate PPE should perform the cleanup.
Spill Cleanup Protocol
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE, including respiratory protection.
-
Use a cytotoxic spill kit to contain and clean the spill.[4]
-
For liquid spills, absorb the material with an absorbent pad.
-
For powder spills, gently cover with a damp absorbent pad to avoid creating dust.
-
Clean the area with a detergent solution, followed by a neutralizing agent if applicable.
-
Dispose of all cleanup materials as hazardous waste.[4]
-
Document the spill and the cleanup procedure.
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. aiha.org [aiha.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. osha.gov [osha.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
